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Foundational

A Technical Guide to the Synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one

Executive Summary 4-Hydroxy-4-phenyl-3-buten-2-one, an enol tautomer of the β-hydroxy ketone 4-hydroxy-4-phenylbutan-2-one, represents the initial adduct in the Claisen-Schmidt condensation between benzaldehyde and aceto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-4-phenyl-3-buten-2-one, an enol tautomer of the β-hydroxy ketone 4-hydroxy-4-phenylbutan-2-one, represents the initial adduct in the Claisen-Schmidt condensation between benzaldehyde and acetone. While this reaction is famously employed for producing 4-phenyl-3-buten-2-one (benzalacetone) through subsequent dehydration, the isolation of the intermediate hydroxy-ketone presents a significant synthetic challenge. This guide provides an in-depth exploration of the synthetic methodologies tailored to favor the formation and isolation of this aldol addition product, thereby preventing the often facile elimination of water. We will dissect the mechanistic underpinnings of the aldol reaction, propose a primary protocol leveraging modern catalytic strategies for enhanced control, and discuss the critical experimental parameters that govern the reaction's outcome. This document is intended for researchers and drug development professionals seeking to harness this versatile chemical scaffold.

Introduction: Chemical Identity and Synthetic Context

4-Hydroxy-4-phenyl-3-buten-2-one (IUPAC name: (Z)-4-hydroxy-4-phenylbut-3-en-2-one) is a multifaceted organic compound that exists in equilibrium with its keto tautomer, 4-hydroxy-4-phenylbutan-2-one.[1][2] This keto-enol system is the foundational product of the aldol addition between benzaldehyde and the enolate of acetone.

The primary synthetic challenge lies in the inherent instability of the β-hydroxy ketone intermediate under typical Claisen-Schmidt conditions (e.g., strong base, elevated temperature), which readily undergoes dehydration to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone, benzalacetone.[3][4][5] Therefore, a successful synthesis hinges on precise control over reaction conditions to kinetically favor the aldol addition product and suppress the subsequent elimination reaction.

Caption: Keto-enol tautomerism of the target compound.

Core Synthesis Pathway: The Aldol Reaction

The cornerstone of this synthesis is the aldol reaction, a powerful carbon-carbon bond-forming reaction. In this specific case, it is a crossed or mixed aldol reaction, known as the Claisen-Schmidt condensation, because it involves an aromatic aldehyde (benzaldehyde) that cannot form an enolate itself, reacting with an enolizable ketone (acetone).[6][7]

Mechanistic Overview

The reaction proceeds via the following key steps under base catalysis:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.[5]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a proton source (typically the solvent, like water or ethanol) to yield the neutral β-hydroxy ketone product, 4-hydroxy-4-phenylbutan-2-one.[3]

This product can then tautomerize to its enol form or undergo elimination.

The Critical Step: Preventing Dehydration

The dehydration of the β-hydroxy ketone to benzalacetone is driven by the formation of a conjugated system extending from the phenyl ring through the double bond to the carbonyl group.[4] To isolate the desired hydroxy compound, this elimination must be suppressed. This can be achieved by:

  • Low Temperatures: Reducing the thermal energy of the system disfavors the higher activation energy elimination pathway.

  • Milder Catalysts: Strong bases like sodium hydroxide promote elimination. Weaker bases or organocatalysts can favor the initial addition product.

  • Careful pH Control: The workup procedure must involve neutralization of the base catalyst without introducing strongly acidic conditions that could also catalyze dehydration.

Recent advancements in organocatalysis offer a compelling solution. Amino acids, such as L-proline, have been shown to effectively catalyze aldol reactions in aqueous media, often providing the desired aldol adduct with high selectivity and without requiring harsh conditions.[8] This approach is particularly attractive as it aligns with the principles of green chemistry.

Caption: General mechanism of the base-catalyzed aldol reaction.

Detailed Experimental Protocol: L-Proline Catalyzed Synthesis

This protocol is adapted from methodologies proven to yield aldol addition products selectively.[8] It employs L-proline as an organocatalyst in an aqueous micellar medium to enhance solubility and control the reaction pathway.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Benzaldehyde106.121.06 g (1.0 mL)10Freshly distilled for best results
Acetone58.082.9 g (3.7 mL)50Reagent grade, used in excess
L-Proline115.130.345 g330 mol% catalyst loading
Cetyl Trimethyl Ammonium Bromide (CTAB)364.450.182 g0.5Surfactant
Deionized Water18.0220 mL-Solvent
Ethyl Acetate88.11~60 mL-For extraction
Brine (Saturated NaCl solution)-~20 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2-3 g-Drying agent
Step-by-Step Procedure
  • Prepare Micellar Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the CTAB (0.182 g) and L-proline (0.345 g) in deionized water (20 mL). Stir at room temperature until a clear solution is formed.

  • Add Reactants: To the stirring solution, add benzaldehyde (1.0 mL) followed by acetone (3.7 mL).

  • Reaction: Seal the flask and stir the resulting mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 24-48 hours.

  • Workup: Once the benzaldehyde is consumed, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL) to remove residual CTAB and L-proline.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Hydroxy-4-phenyl-3-buten-2-one.

Visualization of Experimental Workflow

Experimental_Workflow A 1. Prepare Micellar Solution (CTAB + L-Proline in H₂O) B 2. Add Reactants (Benzaldehyde + Acetone) A->B C 3. Stir at Room Temperature (24-48 hours) B->C D 4. Monitor by TLC C->D Periodically E 5. Quench & Extract (with Ethyl Acetate) D->E Reaction Complete F 6. Wash Organic Layer (H₂O, then Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify by Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis and purification process.

Troubleshooting and Safety

  • Primary Side Product: The most likely impurity is benzalacetone, resulting from undesired dehydration. If significant amounts are formed, consider lowering the reaction temperature or reducing the reaction time.

  • Dibenzalacetone Formation: Using a large excess of acetone helps to minimize the formation of dibenzalacetone, where a second molecule of benzaldehyde reacts at the other α-carbon of acetone.[9][10]

  • Safety Precautions:

    • Benzaldehyde is a mild irritant.

    • Acetone and ethyl acetate are highly flammable.

    • All procedures should be conducted in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

The synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one is a nuanced process that requires careful control over reaction conditions to prevent the facile dehydration that leads to benzalacetone. By employing modern organocatalytic methods, such as the L-proline catalyzed reaction in an aqueous micellar system, researchers can achieve a more selective and environmentally benign synthesis. This guide provides a robust framework for obtaining this valuable β-hydroxy ketone intermediate, opening avenues for its use in further synthetic applications within the pharmaceutical and materials science industries.

References

  • Drake, N. L., & Allen, P., Jr. (1923). Benzalacetone. Organic Syntheses, 3, 105. Available at: [Link]

  • Wang, Z., et al. (2020). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances, 10(52), 31231-31237. Available at: [Link]

  • Susanti, D., et al. (2014). The results of synthesis benzalacetone and its derivatives. ResearchGate. Available at: [Link]

  • University of California, Irvine. (n.d.). Dibenzalacetone by Aldol Condensation. Available at: [Link]

  • Santa Monica College. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone. Available at: [Link]

  • Unknown. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • University of the Fraser Valley. (2012). Aldol Condensation: Preparation of Dibenzalacetone. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • Scribd. (n.d.). Aldol Condensation Between Benzaldehyde and Acetone. Available at: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Available at: [Link]

  • ResearchGate. (2020). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Available at: [Link]

  • Unknown. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone. Available at: [Link]

  • Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
  • Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. Available at: [Link]

  • Handayani, S., et al. (n.d.). Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. Available at: [Link]

  • ACS Publications. (2005). The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone. Available at: [Link]

  • ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Available at: [Link]

  • Journal of Physical Science. (n.d.). Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(4‐methoxyphenyl)‐4‐phenyl‐3‐buten‐2‐ones with conventional heating in the presence of an inorganic base. Available at: [Link]

  • BYJU'S. (2019). Preparation of Dibenzal Acetone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-phenyl-3-buten-2-one. PubChem Compound Database. Available at: [Link]

  • PhytoBank. (2015). Showing 4-hydroxy-4-phenyl-3-buten-2-one (PHY0168170). Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-hydroxy-4-phenyl-3-buten-2-one. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. NIST Chemistry WebBook. Available at: [Link]

  • mzCloud. (2014). 4 Phenyl 3 buten 2 one. Available at: [Link]

Sources

Exploratory

4-Hydroxy-4-phenyl-3-buten-2-one: Structural Dynamics, Synthesis, and Applications in Drug Development

Executive Summary 4-Hydroxy-4-phenyl-3-buten-2-one is the IUPAC designation for the highly stable enol tautomer of 1-phenyl-1,3-butanedione (commonly known as benzoylacetone). As a versatile β-diketone intermediate, its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-4-phenyl-3-buten-2-one is the IUPAC designation for the highly stable enol tautomer of 1-phenyl-1,3-butanedione (commonly known as benzoylacetone). As a versatile β-diketone intermediate, its unique physicochemical properties make it a critical building block in organic synthesis, transition metal catalysis, and pharmaceutical development. This whitepaper provides an in-depth technical analysis of its structural dynamics, self-validating synthetic protocols, and its role as a precursor for active pharmaceutical ingredients (APIs).

Structural Dynamics & Tautomeric Equilibria

The chemical behavior of 4-hydroxy-4-phenyl-3-buten-2-one is fundamentally governed by keto-enol tautomerism. Unlike symmetrically substituted β-diketones (e.g., acetylacetone) where enol forms are degenerate, this unsymmetrically substituted compound exhibits a heavily biased equilibrium favoring the enol tautomer[1][2].

Causality of Enol Stabilization: The dominance of the enol form is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . The intramolecular hydrogen bond (O···H···O) forms a thermodynamically stable six-membered ring. This stability is further amplified by the extended π-conjugation provided by the adjacent phenyl ring.

  • Gas-Phase Dynamics: Gas-phase electron diffraction (GED) and quantum chemical calculations (B3LYP/cc-pVTZ) confirm that at 331 K, the compound exists as 100% enol due to the absence of competing intermolecular solvent interactions[3].

  • Solvent Microenvironments: In aqueous solutions, the keto form becomes more prevalent due to hydrogen bonding with water. However, introducing surfactants shifts the equilibrium back toward the enol form, as the compound partitions into the hydrophobic cores of micelles, shielding the intramolecular hydrogen bond from aqueous disruption[4].

Physicochemical Properties

The handling, extraction, and reactivity of 4-hydroxy-4-phenyl-3-buten-2-one are dictated by its quantitative physicochemical profile. Its moderate lipophilicity and specific pKa make it an excellent chelating agent for metal ions[1][5].

Table 1: Key Physicochemical Data

PropertyValueReference
Chemical Name 4-Hydroxy-4-phenyl-3-buten-2-one[5]
Molecular Formula C₁₀H₁₀O₂[1][2]
Molar Mass 162.18 g/mol [1][2]
Melting Point 54–56 °C[1][6]
Boiling Point 261.5 °C (at 100 kPa)[2]
Density 1.036 g/cm³ (at 100 °C)[1]
pKa (Enol form) 8.23[1]
LogP ~1.6[1]

Chemical Synthesis: The Claisen Condensation Workflow

The standard laboratory and industrial synthesis of 4-hydroxy-4-phenyl-3-buten-2-one relies on the Claisen condensation between acetophenone and ethyl acetate. The following protocol is designed as a self-validating system to ensure high yield and purity while minimizing side reactions[7].

Protocol 1: Optimized Claisen Condensation
  • Preparation of the Alkoxide Base: Dissolve sodium metal in absolute ethanol to generate a stoichiometric amount of sodium ethoxide.

    • Causality: Ethoxide is explicitly chosen to match the leaving group of the acylating agent (ethyl acetate). This prevents the formation of mixed esters via transesterification, which would lower the overall yield.

  • Reactant Addition: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add ethyl acetate, followed by the slow, dropwise addition of acetophenone under continuous stirring.

    • Causality: The deprotonation of acetophenone is highly exothermic. Strict temperature control at 0 °C prevents localized "hot spots" that promote unwanted self-condensation (aldol-type reactions) of the acetophenone.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours. A precipitate will form.

    • Causality: The stoichiometric base is consumed to form the stable sodium enolate of the product, driving the thermodynamic equilibrium forward. The precipitation of this salt visually validates reaction progress.

  • Workup and Isolation: Filter the crude sodium salt, dissolve it in cold water, and slowly acidify with dilute acetic acid until the pH drops below 5.

    • Causality: The sodium enolate is highly water-soluble, while the neutral enol is not. Acidification protonates the enolate, causing the pure 4-hydroxy-4-phenyl-3-buten-2-one to crash out of the aqueous solution as a yellow/colorless crystalline solid.

  • Purification: Recrystallize the solid from an ethanol/water mixture and dry under a vacuum.

Applications in Drug Development and Catalysis

Heterocyclic Drug Scaffolds (COX-2 Inhibitors)

As a 1,3-dicarbonyl equivalent, 4-hydroxy-4-phenyl-3-buten-2-one is a highly reactive precursor for the synthesis of nitrogen-containing heterocycles. Condensation with arylhydrazines yields 1,5-diarylpyrazoles. This specific transannulation and cyclization pathway is the foundational pharmacophore for selective Cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, which are critical in managing inflammation with reduced gastrointestinal toxicity[1][2][8].

Transition Metal Catalysis & Metallodrugs

The enol form acts as a robust bidentate ligand. Upon deprotonation, the resulting monoanionic ligand coordinates via its two oxygen atoms to form stable six-membered chelate rings with transition metals (e.g., Cu²⁺, Ti⁴⁺, Eu³⁺)[1][9]. Titanium(IV) complexes of benzoylacetone have demonstrated significant antibacterial and antiproliferative activities by intercalating with ct-DNA[10].

Protocol 2: Synthesis of Catalytic Copper(II) Complexes
  • Ligand Deprotonation: Dissolve 4-hydroxy-4-phenyl-3-buten-2-one (10 mmol) in 30 mL of absolute ethanol. Add triethylamine (10 mmol) dropwise.

    • Causality: Triethylamine acts as a mild base to deprotonate the enol hydroxyl (pKa 8.23), generating the reactive benzoylacetonate anion required for metal coordination.

  • Metal Coordination: Dissolve copper(II) acetate monohydrate (10 mmol) in ethanol and add it to the ligand solution. Reflux for 2 hours.

    • Causality: The acetate acts as a secondary weak base and an excellent leaving group, thermodynamically driving the coordination of the bidentate enolate to the copper center. The solution will turn deep green, validating complex formation.

  • Isolation: Concentrate the solution and cool to 4 °C overnight to precipitate the tetranuclear complex[Cu₄(bzác)₄(μ-OEt)₄], which serves as a biomimetic oxidation catalyst[9].

Systems Visualization

The following diagram maps the logical workflow from chemical synthesis through tautomerization to industrial and pharmaceutical applications.

G Reactants Acetophenone + Ethyl Acetate Reaction Claisen Condensation (Base Catalyzed) Reactants->Reaction Keto 1-Phenyl-1,3-butanedione (Keto Form) Reaction->Keto Enol 4-Hydroxy-4-phenyl- 3-buten-2-one (Enol) Keto->Enol Tautomerization RAHB Resonance-Assisted H-Bonding (RAHB) Enol->RAHB Metal Metal Chelation (Catalysts/MOFs) Enol->Metal Drugs Pyrazole Synthesis (COX-2 Inhibitors) Enol->Drugs

Workflow of 4-hydroxy-4-phenyl-3-buten-2-one synthesis, tautomerization, and applications.

References

  • 4-Hydroxy-4-phenyl-3-buten-2-one | CID 5326162 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Benzoylacetone Source: Wikipedia URL:[Link]

  • Enolization of Benzoylacetone in Aqueous Surfactant Solutions: A Novel Method for Determining Enolization Constants Source: The Journal of Physical Chemistry - ACS Publications URL:[Link]

  • Tautomeric and Conformational Properties of Benzoylacetone: Gas-Phase Electron Diffraction and Quantum Chemical Study Source: ResearchGate URL:[Link]

  • ct-DNA Binding and Antibacterial Activity of Octahedral Titanium (IV) Heteroleptic Complexes Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

4-Hydroxy-4-phenyl-3-buten-2-one spectral data (NMR, IR, Mass Spec)

Comprehensive Spectral Characterization of (Z)-4-Hydroxy-4-phenyl-3-buten-2-one: A Technical Guide to NMR, IR, and MS Workflows Structural Dynamics and Tautomeric Bias (Z)-4-Hydroxy-4-phenyl-3-buten-2-one (CID 5326162)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral Characterization of (Z)-4-Hydroxy-4-phenyl-3-buten-2-one: A Technical Guide to NMR, IR, and MS Workflows

Structural Dynamics and Tautomeric Bias

(Z)-4-Hydroxy-4-phenyl-3-buten-2-one (CID 5326162)[1] is the highly stabilized enol tautomer of 1-phenyl-1,3-butanedione, commonly known as benzoylacetone (CID 7166)[2]. While often drawn as a β -diketone, the molecule exists almost exclusively in the enol form in non-polar solvents (e.g., CDCl 3​ ) and in the solid state[3].

This overwhelming tautomeric bias is driven by two thermodynamic factors:

  • Intramolecular Hydrogen Bonding: The enol proton forms a strong hydrogen bond with the adjacent carbonyl oxygen, creating a highly stable, six-membered chelate ring.

  • Extended π -Conjugation: Enolization occurs preferentially adjacent to the phenyl ring, allowing the newly formed C=C double bond to conjugate with the aromatic π -system, lowering the overall energy of the molecule.

As a Senior Application Scientist, it is critical to approach the spectral characterization of this compound not as a simple ketone, but as a highly delocalized, hydrogen-bonded chelate. This structural reality fundamentally dictates the causal mechanisms behind its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The formation of the intramolecular hydrogen bond severely deshields the enolic proton, stripping it of electron density and pushing its chemical shift to the extreme downfield region ( δ 16.15 ppm)[4]. The vinylic proton (=CH-) appears at δ ~6.18 ppm, confirming the localized double bond within the chelate. In 13 C NMR, the sharp distinction between the enol carbon (C-OH, δ 183.3) and the conjugated carbonyl (C=O, δ 193.8) provides definitive proof of the electronic distribution across the β -dicarbonyl backbone[4].

Quantitative Data Summary
NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment
1 H NMR 2.15 - 2.20Singlet, 3H-CH 3​ (Methyl)
6.18Singlet, 1H=CH- (Vinylic methine)
7.46 - 7.55Multiplet, 3HAromatic (meta/para)[4]
7.86 - 7.89Multiplet, 2HAromatic (ortho)[4]
16.15Broad Singlet, 1H-OH (H-bonded enol)[4]
13 C NMR 25.8Singlet-CH 3​ (Methyl)[4]
96.7Singlet=CH- (Vinylic)[4]
127.0, 128.6, 132.3SingletsAromatic C-H[4]
134.9SingletAromatic (ipso)[4]
183.3SingletC-OH (Enol carbon)[4]
193.8SingletC=O (Carbonyl)[4]
Protocol 1: Self-Validating NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15-20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Tune and match the probe for both 1 H and 13 C frequencies. Optimize magnetic field homogeneity (shimming) until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.

  • 1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • Self-Validation Step: Integrate the methyl singlet ( δ ~2.2) and set it exactly to 3.00. The enol -OH peak ( δ 16.15) must integrate to ~1.00. A lower integration value indicates incomplete enolization, moisture contamination, or the presence of the keto tautomer.

  • 13 C Acquisition: Acquire 512-1024 scans using a standard composite pulse decoupling sequence (e.g., WALTZ-16). Ensure D1 is at least 2-3 seconds to allow sufficient longitudinal relaxation ( T1​ ) of the quaternary carbons (C=O, C-OH, and aromatic ipso-carbon), which lack attached protons to facilitate relaxation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Vibrational Modes

A classical, isolated ketone C=O stretch typically appears near 1715 cm −1 . However, in 4-hydroxy-4-phenyl-3-buten-2-one, the carbonyl bond is drastically weakened by two simultaneous factors: π -electron delocalization across the enol system and the strong intramolecular hydrogen bond pulling on the carbonyl oxygen. This shifts the C=O stretch down to approximately 1600 cm −1 , causing it to overlap with the aromatic C=C stretching frequencies[5]. The O-H stretch is typically very broad (2600–3100 cm −1 ) and often obscured by C-H stretches due to the intense chelation.

Quantitative Data Summary
Vibrational ModeWavenumber (cm −1 )Intensity / ShapeCausality / Assignment
O-H Stretch~2600 - 3100Very Broad, WeakIntramolecular H-bonded hydroxyl
C-H Stretch (Ar/Alk)2900 - 3050Sharp, MediumAromatic and methyl C-H bonds
C=O Stretch~1600 - 1610Strong, SharpHighly conjugated, H-bonded carbonyl
C=C Stretch~1560 - 1580StrongEnol double bond & Aromatic ring
Protocol 2: ATR-FTIR Analysis
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with GC-grade isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact with the evanescent wave.

  • Acquisition & Validation: Collect the sample spectrum (32 scans).

    • Self-Validation Step: Verify the absence of a strong, sharp peak above 1700 cm −1 . The presence of a normal ketone peak indicates a disruption of the hydrogen-bonded enol network, likely due to degradation, solvent trapping, or structural impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Fragmentation

Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable α -cleavage. The most labile bond is between the carbonyl carbon and the adjacent alpha-carbon. Cleavage adjacent to the phenyl ring yields the highly stable benzoyl cation (PhCO + , m/z 105), which dominates the spectrum as the base peak[6]. Subsequent loss of neutral carbon monoxide (CO) from the benzoyl cation yields the phenyl cation (m/z 77).

Quantitative Data Summary
m/z RatioRelative Abundance (%)Fragment IonFragmentation Pathway
162~15 - 20%[M] + Molecular Ion (C 10​ H 10​ O 2​ + )[6]
105100% (Base Peak)[PhCO] + α -cleavage yielding benzoyl cation
77~40 - 50%[Ph] + Loss of CO from m/z 105
43~10 - 20%[CH 3​ CO] + α -cleavage yielding acetyl cation
Protocol 3: GC-MS Acquisition
  • Sample Preparation: Prepare a dilute solution (1 mg/mL) of the compound in GC-grade ethyl acetate.

  • Chromatographic Separation: Inject 1 μ L into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m). Set the inlet temperature to 250°C with a split ratio of 50:1.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the mass spectrometer in EI mode at 70 eV with the ion source at 230°C. Scan range: m/z 40-300.

  • Validation Step: Confirm the molecular ion ([M] + ) at m/z 162. Ensure the m/z 105 peak is the base peak (100% relative abundance), validating the structural connectivity of the benzoyl moiety against the acetyl moiety.

Multi-Modal Data Integration Workflow

To ensure rigorous scientific integrity, data from NMR, IR, and MS must be cross-validated. The diagram below illustrates the logical workflow for confirming the structure of (Z)-4-hydroxy-4-phenyl-3-buten-2-one.

SpectralWorkflow Sample Sample Prep: (Z)-4-Hydroxy-4-phenyl-3-buten-2-one NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR IR FTIR Spectroscopy (ATR or KBr Pellet) Sample->IR MS GC-EI-MS (70 eV Ionization) Sample->MS NMR_Data Identify H-Bonding & Enol (δ 16.15 OH, δ 96.7 =CH-) NMR->NMR_Data IR_Data Assess Conjugation (νC=O ~1600 cm⁻¹) IR->IR_Data MS_Data Determine Fragmentation (m/z 162 M⁺, 105 Base) MS->MS_Data Validation Multi-Modal Data Integration & Structural Confirmation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Multi-modal spectral validation workflow for 4-hydroxy-4-phenyl-3-buten-2-one.

References

  • 4-Hydroxy-4-phenyl-3-buten-2-one | C10H10O2 | CID 5326162 Source: PubChem, National Library of Medicine. URL:[Link]

  • Benzoylacetone | C10H10O2 | CID 7166 Source: PubChem, National Library of Medicine. URL:[Link]

  • Preparation of β -Keto esters and β -Diketones by C-Acylation/deacetylation Source: Chemical Literature Data / AWS Hosted Archive. URL:[Link]

  • Reaction of Benzoylacetone with Chlorosulfonic Acid Source: Taylor & Francis Online / Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Natural Occurrence of 4-Hydroxy-4-phenyl-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Hydroxy-4-phenyl-3-buten-2-one, a naturally occurring phenylbutanoid. While not widely...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-4-phenyl-3-buten-2-one, a naturally occurring phenylbutanoid. While not widely documented as an abundant natural product, its significance lies in its role as a key biosynthetic intermediate in the production of the high-value aroma compound, raspberry ketone, by the basidiomycete fungus Nidula niveo-tomentosa. This guide will delve into its natural occurrence, biosynthetic pathway, chemical and physical properties, and potential biological activities. Furthermore, it will provide detailed protocols for its chemical synthesis and analytical quantification, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction: Unveiling a Biosynthetic Precursor

4-Hydroxy-4-phenyl-3-buten-2-one is an organic compound belonging to the class of styrenes, characterized by an ethenylbenzene moiety.[1] Its chemical structure, an α,β-unsaturated ketone, makes it a reactive and versatile molecule. While its direct isolation from natural sources as a primary metabolite is not extensively reported, its confirmed existence as a transient intermediate in a fungal biosynthetic pathway elevates its scientific importance. Understanding the natural formation of this compound provides a window into the metabolic machinery of certain fungi and offers potential avenues for biotechnological applications.

This guide moves beyond a simple cataloging of facts to provide a deeper understanding of the scientific context surrounding 4-Hydroxy-4-phenyl-3-buten-2-one, from its genesis in a fungal cell to its potential applications in the laboratory and beyond.

Natural Occurrence: A Fungal Intermediate

The primary documented natural occurrence of 4-Hydroxy-4-phenyl-3-buten-2-one is as a biosynthetic intermediate in the formation of 4-(4-hydroxyphenyl)-butan-2-one, commonly known as raspberry ketone, by the basidiomycete fungus Nidula niveo-tomentosa.[2][3][4] Isotope labeling studies have demonstrated that this fungus utilizes a distinct biosynthetic route compared to plants for the production of raspberry ketone.[2][4]

The fungal pathway involves the side-chain elongation of a benzoate moiety through a poly-β-keto scheme.[2][4] Within this pathway, 4-(4-hydroxyphenyl)-3-buten-2-one emerges as a key intermediate. Its formation is consistent with the general principles of polyketide synthesis, where the reduction of a β-keto function followed by the elimination of water yields this α,β-unsaturated ketone.[2] Subsequently, the hydrogenation of the α,β double bond of 4-(4-hydroxyphenyl)-3-buten-2-one leads to the final product, raspberry ketone.[2]

While Nidula niveo-tomentosa is the confirmed source of this intermediate, it is plausible that other fungi capable of producing phenylbutanoids may also transiently synthesize 4-Hydroxy-4-phenyl-3-buten-2-one. However, its reactive nature as an α,β-unsaturated ketone likely contributes to its low steady-state concentration in biological systems, making its direct detection and isolation challenging.

Biosynthetic Pathway in Nidula niveo-tomentosa

The biosynthesis of raspberry ketone in Nidula niveo-tomentosa, and by extension the formation of the 4-Hydroxy-4-phenyl-3-buten-2-one intermediate, is a fascinating example of fungal secondary metabolism. This pathway is of significant interest as it offers a "natural" route to a high-value flavor compound.[3]

The pathway commences with precursors from primary metabolism, likely L-phenylalanine, which is converted to a benzoate moiety.[2] This starter unit is then elongated through the condensation of acetate units, a process characteristic of polyketide synthesis.[2] This elongation proceeds via a poly-β-keto chain.

The key transformation leading to 4-(4-hydroxyphenyl)-3-buten-2-one involves the reduction of a β-keto group in the polyketide chain, followed by a dehydration step. While the specific enzymes, such as the polyketide synthase (PKS) and reductases from Nidula niveo-tomentosa, have not been fully characterized in the available literature, the general mechanism can be inferred from our understanding of fungal PKSs.[5][6][7]

The final step in the formation of raspberry ketone is the reduction of the carbon-carbon double bond of the 4-(4-hydroxyphenyl)-3-buten-2-one intermediate.[2]

Biosynthetic Pathway L-Phenylalanine L-Phenylalanine Benzoate moiety Benzoate moiety L-Phenylalanine->Benzoate moiety primary metabolism Poly-β-keto chain Poly-β-keto chain Benzoate moiety->Poly-β-keto chain + Acetate units (Polyketide Synthase) 4-Hydroxy-4-phenyl-3-buten-2-one 4-Hydroxy-4-phenyl-3-buten-2-one Poly-β-keto chain->4-Hydroxy-4-phenyl-3-buten-2-one Reduction & Dehydration Raspberry Ketone Raspberry Ketone 4-Hydroxy-4-phenyl-3-buten-2-one->Raspberry Ketone Hydrogenation

Caption: Proposed biosynthetic pathway of raspberry ketone in Nidula niveo-tomentosa, highlighting the formation of the 4-Hydroxy-4-phenyl-3-buten-2-one intermediate.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 4-Hydroxy-4-phenyl-3-buten-2-one is essential for its study and potential applications.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[5]
Molecular Weight 162.19 g/mol [5]
IUPAC Name 4-(4-hydroxyphenyl)but-3-en-2-one[8]
Appearance Solid (predicted)
Chemical Class Styrene, Enone, α,β-Unsaturated Ketone[1]

Spectral Data:

Spectroscopic analysis is crucial for the identification and structural elucidation of 4-Hydroxy-4-phenyl-3-buten-2-one.

  • ¹H NMR and ¹³C NMR: The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Key expected signals would include those for the aromatic protons of the phenyl ring, the vinyl protons of the butenone chain, and the methyl protons of the acetyl group. The chemical shifts and coupling constants would be characteristic of the α,β-unsaturated ketone system.[9]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak, confirming the molecular weight. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and within the butenone chain, providing further structural information.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the conjugated carbonyl (C=O) group, and the carbon-carbon double bonds (C=C) of the aromatic ring and the enone system.

Potential Biological Activities

While direct studies on the biological activities of 4-Hydroxy-4-phenyl-3-buten-2-one are limited, the activities of structurally related compounds, particularly raspberry ketone, provide a basis for inferring its potential pharmacological effects.

Anti-inflammatory Activity: The structurally similar raspberry ketone has demonstrated anti-inflammatory properties by inhibiting key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3] Given the shared phenylbutenone scaffold, it is plausible that 4-Hydroxy-4-phenyl-3-buten-2-one may also possess anti-inflammatory activity. Further investigation is warranted to confirm this hypothesis.

Antimicrobial Activity: Derivatives of hydroxyacetophenone and other phenylbutanoids have shown antibacterial and antifungal activities.[11][12] The α,β-unsaturated ketone moiety is a known pharmacophore that can react with biological nucleophiles, suggesting that 4-Hydroxy-4-phenyl-3-buten-2-one could exhibit antimicrobial properties.

Methodologies: Synthesis and Analysis

For researchers interested in studying 4-Hydroxy-4-phenyl-3-buten-2-one, reliable methods for its synthesis and analysis are essential.

Chemical Synthesis: Claisen-Schmidt Condensation

The most direct and common method for the synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one is the Claisen-Schmidt condensation, which involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base catalyst.[13][14]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in an excess of acetone.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the mixture. The reaction is typically exothermic, and the temperature should be controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Isolation and Purification: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow cluster_0 Reaction cluster_1 Workup & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Mixture Reaction Mixture 4-Hydroxybenzaldehyde->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Base Catalyst (NaOH) Base Catalyst (NaOH) Base Catalyst (NaOH)->Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization TLC Monitoring Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification 4-Hydroxy-4-phenyl-3-buten-2-one 4-Hydroxy-4-phenyl-3-buten-2-one Purification->4-Hydroxy-4-phenyl-3-buten-2-one

Caption: Workflow for the chemical synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one via Claisen-Schmidt condensation.

Analytical Quantification from Fungal Culture

Quantifying the transient intermediate 4-Hydroxy-4-phenyl-3-buten-2-one from a Nidula niveo-tomentosa culture requires a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.[2]

Experimental Protocol:

  • Sample Preparation:

    • Harvest the fungal culture broth by filtration or centrifugation.

    • Perform a liquid-liquid extraction of the clear supernatant with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness and redissolve the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.[2]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve good separation.[2]

    • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at a specific wavelength (e.g., 216 nm), and to obtain the UV spectrum of the eluting peaks for identification.[2]

    • Quantification: A calibration curve is constructed using a synthesized standard of 4-Hydroxy-4-phenyl-3-buten-2-one of known concentrations. The concentration of the intermediate in the fungal extract can then be determined by comparing its peak area to the calibration curve.

Conclusion and Future Directions

4-Hydroxy-4-phenyl-3-buten-2-one, while not a widely accumulated natural product, holds significant scientific interest as a key intermediate in the fungal biosynthesis of raspberry ketone. Its natural occurrence in Nidula niveo-tomentosa highlights the metabolic diversity of fungi and provides a basis for further research into fungal polyketide synthesis. The information and protocols presented in this guide offer a solid foundation for researchers to explore the chemistry, biology, and biotechnological potential of this intriguing molecule.

Future research should focus on several key areas:

  • Elucidation of the complete biosynthetic gene cluster in Nidula niveo-tomentosa to identify the specific enzymes responsible for the formation of 4-Hydroxy-4-phenyl-3-buten-2-one.

  • Investigation into the specific biological activities of 4-Hydroxy-4-phenyl-3-buten-2-one, particularly its potential anti-inflammatory and antimicrobial properties.

  • Optimization of fermentation conditions for Nidula niveo-tomentosa to potentially increase the transient accumulation of the intermediate for further study.

  • Exploration of other fungal species for the presence of this biosynthetic pathway and intermediate.

By addressing these questions, the scientific community can further unlock the potential of 4-Hydroxy-4-phenyl-3-buten-2-one and the fascinating world of fungal natural products.

References

  • Zorn, H., Fischer-Zorn, M., & Berger, R. G. (2003). A Labeling Study to Elucidate the Biosynthesis of 4-(4-Hydroxyphenyl)-Butan-2-one (Raspberry Ketone) by Nidula niveo-tomentosa. Applied and Environmental Microbiology, 69(1), 367–372. [Link]

  • The Chemical Educator. (1996). CHEM 136 Rheosmin “Raspberry Ketone” - Preparation by Crossed Aldol-Catalytic Hydrogenation Sequences. The Chemical Educator, 1(3). [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-benzalacetone. PrepChem.com. [Link]

  • Zorn, H., Fischer-Zorn, M., & Berger, R. G. (2003). A Labeling Study to Elucidate the Biosynthesis of 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone) by Nidula Niveo-Tomentosa. PubMed. [Link]

  • Google Patents. (n.d.). RU2637312C1 - Method for raspberry ketone production.
  • bioRxiv. (2017). A cell-free synthetic biochemistry platform for raspberry ketone production. bioRxiv. [Link]

  • ACS Publications. (2023). Raspberry Ketone Accumulation in Nicotiana benthamiana and Saccharomyces cerevisiae by Expression of Fused Pathway Genes. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. (n.d.). 3-Buten-2-one, 4-(4-hydroxyphenyl)-. PubChem. [Link]

  • Copernicus Publications. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [Link]

  • PubChem. (n.d.). 4-Hydroxy-4-phenyl-3-buten-2-one. PubChem. [Link]

  • ACS Publications. (2021). Efficient Biosynthesis of Raspberry Ketone by Engineered Escherichia coli Coexpressing Zingerone Synthase and Glucose Dehydrogenase. Journal of Agricultural and Food Chemistry. [Link]

  • Canadian Science Publishing. (1961). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Canadian Journal of Chemistry, 39(11), 2201-2213. [Link]

  • PubMed. (2018). A comprehensive catalogue of polyketide synthase gene clusters in lichenizing fungi. PubMed. [Link]

  • RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-485. [Link]

  • PhytoBank. (2015). Showing 4-hydroxy-4-phenyl-3-buten-2-one (PHY0168170). PhytoBank. [Link]

  • Google Patents. (n.d.). RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
  • ResearchGate. (n.d.). Claisen‐Schmidt condensation for the synthesis of 4. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans. Semantic Scholar. [Link]

  • PMC. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC. [Link]

  • PLOS One. (2019). A novel polyketide synthase gene cluster in the plant pathogenic fungus Pseudocercospora fijiensis. PLOS One, 14(2), e0212229. [Link]

  • ResearchGate. (n.d.). One pot synthesis of raspberry ketone from p ‐hydroxybenzaldehyde. ResearchGate. [Link]

  • Universitas Pendidikan Indonesia. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • Frontiers. (2020). Evolutionary Histories of Type III Polyketide Synthases in Fungi. Frontiers in Microbiology. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antibacterial activity of (e)-4-phenyl-3-buten-2-ones. Indian Journal of Pharmaceutical Sciences. [Link]

  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4. SciTePress. [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. ResearchGate. [Link]

  • PMC. (n.d.). Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Antibacterial mechanism of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone isolated form Senecio graveolens. ResearchGate. [Link]

  • CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. [Link]

  • MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • PMC. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]

  • Frontiers. (2021). The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. Frontiers in Pharmacology. [Link]

  • PMC. (2025). Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water. PMC. [Link]

  • SciSpace. (n.d.). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. SciSpace. [Link]

  • MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • PubMed. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]

  • KEGG. (n.d.). KEGG PATHWAY: Biosynthesis of secondary metabolites - Aspergillus nidulans. KEGG. [Link]

  • PubMed. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. PubMed. [Link]

  • PMC. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. PMC. [Link]

  • Imre Blank's. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's. [Link]

  • Pure. (2018). Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. Pure. [Link]

Sources

Foundational

4-Hydroxy-4-phenyl-3-buten-2-one derivatives and analogs

An In-Depth Technical Guide to 4-Hydroxy-4-phenyl-3-buten-2-one Derivatives and Analogs for Drug Discovery Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Hydroxy-4-phenyl-3-buten-2-one Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-hydroxy-4-phenyl-3-buten-2-one and its analogs, a class of compounds belonging to the larger family of chalcones. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are recognized as a "privileged structure" in medicinal chemistry due to their straightforward synthesis and a wide array of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological activities, and therapeutic potential of these promising molecules.

The Core Scaffold: A Gateway to Diverse Bioactivity

The 4-hydroxy-4-phenyl-3-buten-2-one scaffold is a vinylogous acid and an α,β-unsaturated ketone, features that impart unique chemical reactivity and biological activity.[2] This core structure is a key intermediate in the biosynthesis of flavonoids and isoflavonoids in plants.[3][4] The versatility of this scaffold allows for a multitude of chemical modifications on its aromatic rings and the enone moiety, leading to a vast library of derivatives with diverse and potent biological activities.[5][6]

The general structure of chalcones consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The 4-hydroxy-4-phenyl-3-buten-2-one structure can be considered a hydroxylated form of the basic chalcone scaffold.

Caption: General structure of the chalcone scaffold.

Synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one Derivatives

The most prevalent method for synthesizing chalcones and their derivatives is the Claisen-Schmidt condensation .[7][8] This base-catalyzed aldol condensation reaction involves an aromatic aldehyde and a ketone.

General Protocol for Claisen-Schmidt Condensation

This protocol outlines the synthesis of 4-phenyl-3-buten-2-one, a parent compound to the hydroxylated derivatives.

Materials:

  • Benzaldehyde

  • Acetone

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Stirring apparatus

  • Flask

Procedure:

  • In a flask, combine benzaldehyde and acetone. An excess of acetone is often used to minimize the formation of the dibenzylideneacetone byproduct.[9]

  • While stirring, slowly add the 10% NaOH solution to the mixture, ensuring the temperature does not significantly increase.

  • Continue stirring the reaction mixture at room temperature for several hours.[9]

  • After the reaction is complete, the product can be isolated by filtration and purified by recrystallization from ethanol.

The introduction of the hydroxyl group at the 4-position can be achieved through variations of the aldol reaction, for instance, using organocatalysts like L-proline for asymmetric synthesis.[10][11]

Claisen_Schmidt_Condensation start Start: Benzaldehyde + Acetone step1 Step 1: Add 10% NaOH solution (Base Catalyst) start->step1 Initiate Reaction step2 Step 2: Stir at Room Temperature (2 hours) step1->step2 Condensation step3 Step 3: Isolate Product (Filtration) step2->step3 Reaction Complete step4 Step 4: Purify Product (Recrystallization with Ethanol) step3->step4 Purification end_product End Product: 4-Phenyl-3-buten-2-one step4->end_product NF_kB_Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase chalcone Chalcone Derivatives chalcone->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb Degradation releases nucleus Nucleus nf_kb->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->pro_inflammatory_genes Activation

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives. [5]

Antimicrobial and Antimalarial Activities

Chalcones have demonstrated broad-spectrum activity against various bacteria and fungi, including drug-resistant strains. [5]Their mechanisms often involve disrupting microbial membranes or inhibiting essential enzymes. [5]Furthermore, a significant number of chalcone derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum, with several compounds showing promising results in both in vitro and in vivo studies. [12]

Antioxidant Properties

The antioxidant activity of chalcones is attributed to their ability to scavenge free radicals and chelate metal ions. [5]The presence of hydroxyl and methoxy groups on the aromatic rings is crucial for their antioxidant capacity. [5]

Structure-Activity Relationships (SAR)

The biological activity of chalcone derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

  • Ring A Substituents: The presence of hydroxyl and methoxy groups on Ring A generally enhances antioxidant and anticancer activities. [5][13]* Ring B Substituents: Electron-withdrawing or electron-donating groups on Ring B can significantly influence the biological activity. For instance, a 3,4,5-trimethoxyphenyl group on Ring B has been shown to be favorable for antitumor activity. [13]* α,β-Unsaturated Carbonyl System: This Michael acceptor is crucial for the biological activity of many chalcones, as it can react with nucleophilic groups in biological targets.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Synthesized chalcone derivatives

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate step1 Step 1: Treat with Chalcone Derivatives (Varying Concentrations) start->step1 step2 Step 2: Incubate for 48-72 hours step1->step2 step3 Step 3: Add MTT Solution step2->step3 step4 Step 4: Incubate for 4 hours step3->step4 step5 Step 5: Add DMSO to Dissolve Formazan step4->step5 step6 Step 6: Measure Absorbance step5->step6 end_result End Result: Calculate IC50 Value step6->end_result

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Future Directions and Conclusion

The 4-hydroxy-4-phenyl-3-buten-2-one scaffold and its analogs represent a highly promising class of compounds for the development of new therapeutic agents. Their synthetic accessibility and diverse biological activities make them an attractive area for further research. Future efforts should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models.

References

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Hydroxy-4-phenyl-3-buten-2-one

Introduction 4-Hydroxy-4-phenyl-3-buten-2-one is a small molecule belonging to the class of α,β-unsaturated ketones, also known as enones.[1] Its chemical structure, featuring a conjugated system of a carbon-carbon doubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydroxy-4-phenyl-3-buten-2-one is a small molecule belonging to the class of α,β-unsaturated ketones, also known as enones.[1] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, is the primary determinant of its chemical reactivity and, by extension, its likely mechanism of action within a biological system.[1] This guide will provide a detailed exploration of the putative mechanism of action of 4-Hydroxy-4-phenyl-3-buten-2-one, grounded in its identity as a Michael acceptor. We will delve into the core principles of its reactivity, propose potential biological targets and affected signaling pathways, and provide a comprehensive, field-proven experimental framework for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of compounds.

Part 1: The Core Directive - A Proposed Mechanism of Action

The central hypothesis for the mechanism of action of 4-Hydroxy-4-phenyl-3-buten-2-one is its function as a Michael acceptor . The electron-withdrawing nature of the carbonyl group renders the β-carbon of the α,β-unsaturated system electrophilic and susceptible to nucleophilic attack.[2][3] This classic chemical reaction, known as the Michael addition or 1,4-conjugate addition, is a cornerstone of its potential biological activity.[2][4][5]

In a biological context, the most relevant nucleophiles are the side chains of amino acid residues within proteins. Of these, the thiol group of cysteine is a particularly "soft" nucleophile and a prime candidate for covalent modification by Michael acceptors.[6] Therefore, it is proposed that 4-Hydroxy-4-phenyl-3-buten-2-one exerts its biological effects through the covalent modification of cysteine residues in target proteins . This irreversible or slowly reversible modification can lead to a variety of functional consequences, including:

  • Altered Protein Conformation: The addition of a bulky adduct can induce conformational changes that affect protein function.

  • Inhibition of Enzymatic Activity: Covalent modification of a cysteine residue within the active site of an enzyme can lead to its irreversible inhibition.

  • Disruption of Protein-Protein Interactions: The modified cysteine may be located at an interface critical for protein-protein binding.

  • Modulation of Signaling Pathways: Key regulatory proteins in signaling cascades, such as kinases and transcription factors, often contain reactive cysteine residues that are susceptible to modification.

The following diagram illustrates the proposed Michael addition reaction between 4-Hydroxy-4-phenyl-3-buten-2-one and a cysteine residue in a target protein.

Caption: Proposed Michael addition of 4-Hydroxy-4-phenyl-3-buten-2-one.

Part 2: Potential Biological Ramifications - Targeting Cellular Signaling

The covalent modification of proteins by 4-Hydroxy-4-phenyl-3-buten-2-one can have profound effects on cellular signaling pathways that are central to cell proliferation, survival, and inflammation. Many key signaling proteins, including kinases and transcription factors, are known to be regulated by the redox state of specific cysteine residues, making them potential targets for electrophilic compounds.

A plausible, yet to be validated, target pathway is the PI3K/Akt/mTOR signaling cascade . This pathway is a central regulator of cell growth and survival and is frequently dysregulated in diseases such as cancer.[7] Key proteins in this pathway, such as the kinase Akt, contain cysteine residues that are critical for their function. Covalent modification of these residues by 4-Hydroxy-4-phenyl-3-buten-2-one could lead to the inhibition of the pathway and, consequently, to the suppression of cell proliferation and survival.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and the potential point of intervention for 4-Hydroxy-4-phenyl-3-buten-2-one.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Inhibitor 4-Hydroxy-4-phenyl-3-buten-2-one Inhibitor->Akt Covalent Modification (Hypothesized Inhibition)

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Part 3: A Framework for Mechanistic Validation

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following workflow provides a logical progression from initial characterization of reactivity to the identification of cellular targets and pathways.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Pathway & Functional Analysis Thiol_Reactivity Thiol Reactivity Assay (e.g., with Glutathione) Covalent_Binding Intact Protein Mass Spectrometry (with model protein) Thiol_Reactivity->Covalent_Binding Confirms reactivity Proteome_Profiling Chemoproteomics (e.g., Activity-Based Protein Profiling) Covalent_Binding->Proteome_Profiling Informs cellular studies Target_Validation Target Validation (e.g., Western Blot, Cellular Thermal Shift Assay) Proteome_Profiling->Target_Validation Identifies potential targets Signaling_Assay Signaling Pathway Analysis (e.g., Phospho-specific antibodies) Target_Validation->Signaling_Assay Confirms target engagement Functional_Assay Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) Signaling_Assay->Functional_Assay Links target to phenotype

Caption: Experimental workflow for mechanistic validation.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a guide for the key experiments outlined in the validation workflow.

Thiol Reactivity Assay with Glutathione (GSH)

Objective: To quantify the intrinsic reactivity of 4-Hydroxy-4-phenyl-3-buten-2-one towards a biological thiol.

Materials:

  • 4-Hydroxy-4-phenyl-3-buten-2-one

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of 4-Hydroxy-4-phenyl-3-buten-2-one in a suitable organic solvent (e.g., DMSO).

  • Prepare a stock solution of GSH in PBS.

  • In a reaction vessel, combine GSH and 4-Hydroxy-4-phenyl-3-buten-2-one in PBS at a defined molar ratio (e.g., 1:1 or with an excess of one reactant).

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid).

  • Analyze the samples by HPLC to monitor the consumption of the starting materials and the formation of the GSH-adduct.

  • Calculate the second-order rate constant for the reaction.[6]

Intact Protein Mass Spectrometry for Covalent Adduct Detection

Objective: To confirm the covalent binding of 4-Hydroxy-4-phenyl-3-buten-2-one to a model protein and identify the site(s) of modification.

Materials:

  • 4-Hydroxy-4-phenyl-3-buten-2-one

  • A model protein with accessible cysteine residues (e.g., bovine serum albumin)

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis

  • Trypsin for protein digestion

  • LC-MS/MS system for peptide sequencing

Procedure:

  • Incubate the model protein with an excess of 4-Hydroxy-4-phenyl-3-buten-2-one in a suitable buffer for a defined period.

  • Remove the excess, unbound compound using a desalting column or ultrafiltration.

  • Analyze the intact protein by LC-MS to determine the mass of the unmodified protein and the protein-adduct complex. The mass shift should correspond to the molecular weight of 4-Hydroxy-4-phenyl-3-buten-2-one.[8]

  • To identify the site of modification, digest the protein-adduct complex with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the MS/MS data against the protein sequence to identify the peptide containing the modification and pinpoint the modified cysteine residue.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide evidence of target engagement in a cellular context.

Materials:

  • Cells of interest

  • 4-Hydroxy-4-phenyl-3-buten-2-one

  • Cell lysis buffer

  • Equipment for heating samples precisely

  • Western blotting or mass spectrometry instrumentation

Procedure:

  • Treat intact cells with either 4-Hydroxy-4-phenyl-3-buten-2-one or a vehicle control.

  • Lyse the cells.

  • Divide the cell lysates into aliquots and heat them to a range of temperatures.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of a specific target protein remaining in the supernatant at each temperature by Western blotting or mass spectrometry.

  • Covalent binding of the compound to the target protein is expected to stabilize it, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control.

Conclusion

The classification of 4-Hydroxy-4-phenyl-3-buten-2-one as an α,β-unsaturated ketone provides a strong rationale for its proposed mechanism of action as a Michael acceptor that covalently modifies nucleophilic residues, particularly cysteines, in target proteins. This guide has outlined this putative mechanism, suggested potential downstream consequences on cellular signaling, and provided a robust experimental framework for its validation. The methodologies described, from in vitro reactivity assays to cellular target engagement and functional readouts, represent a comprehensive approach to elucidating the precise biological activity of this compound. Through such rigorous investigation, the full therapeutic or toxicological potential of 4-Hydroxy-4-phenyl-3-buten-2-one can be understood.

References

  • Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • Martins, P. et al. Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals (Basel). [Link]

  • Wong, C. et al. A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Med. Chem.. [Link]

  • National Center for Biotechnology Information. 4-Hydroxy-4-phenyl-3-buten-2-one. PubChem Compound Database. [Link]

  • MetaSci Inc. Safety Data Sheet 4-(4-Hydroxyphenyl)-2-butanone. [Link]

  • Wang, D. et al. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Sci Rep. [Link]

  • PhytoBank. Showing 4-hydroxy-4-phenyl-3-buten-2-one (PHY0168170). [Link]

  • Ali, A. et al. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. J Inflamm Res. [Link]

  • Api, A.M. et al. RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food Chem Toxicol. [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). [Link]

  • Journal of Chemical Education. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]

  • ResearchGate. Designed Michael acceptors for specific studies. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - trans-4-Phenyl-3-buten-2-one. [Link]

  • Kolb, P.S. et al. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Int J Biochem Cell Biol. [Link]

  • Frontiers. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Link]

  • Kagaku. Molecular mechanism of cell reprogramming promotion by AKT signaling. [Link]

  • Loba Chemie Pvt. Ltd. 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98%. [Link]

  • Cell Signaling Technology. Main Signaling Pathways. [Link]

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Foundational

The Chemistry and History of 4-Hydroxy-4-phenyl-3-buten-2-one: A Technical Guide

Introduction 4-Hydroxy-4-phenyl-3-buten-2-one, a molecule belonging to the styrene, α,β-unsaturated ketone, and enone classes of organic compounds, holds a significant place in the landscape of synthetic organic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydroxy-4-phenyl-3-buten-2-one, a molecule belonging to the styrene, α,β-unsaturated ketone, and enone classes of organic compounds, holds a significant place in the landscape of synthetic organic chemistry.[1] Its structure, characterized by a phenyl group conjugated with a butenone backbone and a hydroxyl group, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals. This guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies associated with 4-Hydroxy-4-phenyl-3-buten-2-one, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of the Aldol Condensation

The story of 4-Hydroxy-4-phenyl-3-buten-2-one is intrinsically linked to the development of one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the aldol condensation. In the late 19th century, chemists were actively exploring the reactivity of aldehydes and ketones. The seminal work of Alexander Borodin in 1869 and, independently, Charles-Adolphe Wurtz in 1872, laid the groundwork by demonstrating the self-condensation of aldehydes in the presence of a base.

However, the specific reaction that directly led to the synthesis of compounds like 4-Hydroxy-4-phenyl-3-buten-2-one is the Claisen-Schmidt condensation . This variation of the aldol condensation, named after its pioneering investigators Rainer Ludwig Claisen and J. Gustav Schmidt, who independently published their findings in 1880 and 1881, involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This breakthrough was crucial as it allowed for the controlled synthesis of cross-condensation products.

The Claisen-Schmidt condensation provided a reliable method for synthesizing benzalacetone and its derivatives, the family to which 4-Hydroxy-4-phenyl-3-buten-2-one belongs. While the exact first synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one is not well-documented as a singular "discovery" event, its creation is a direct consequence of the principles established by Claisen and Schmidt. The reaction's versatility and the availability of substituted benzaldehydes and acetone made the synthesis of a vast library of related compounds, including our subject molecule, a feasible endeavor for organic chemists of that era and beyond.

Synthesis and Mechanistic Insights

The primary and most common method for the synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one is the base-catalyzed Claisen-Schmidt condensation of benzaldehyde with acetone. The reaction proceeds through a series of well-understood steps:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from an acetone molecule to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the benzaldehyde molecule.

  • Protonation: The resulting alkoxide intermediate is protonated by a water molecule (formed from the initial deprotonation of acetone) to yield the β-hydroxy ketone, 4-hydroxy-4-phenylbutan-2-one.

  • Dehydration (optional but common): Under the reaction conditions, particularly with heating, the β-hydroxy ketone can readily undergo dehydration to form the more stable, conjugated α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (benzalacetone). The formation of 4-Hydroxy-4-phenyl-3-buten-2-one represents the initial aldol addition product before dehydration.

Visualizing the Synthesis: The Claisen-Schmidt Condensation Pathway

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_products Products acetone Acetone enolate Acetone Enolate (Nucleophile) acetone->enolate + Base benzaldehyde Benzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide base Base (e.g., OH⁻) enolate->alkoxide + Benzaldehyde (Electrophile) hydroxy_ketone 4-Hydroxy-4-phenyl-3-buten-2-one (Aldol Adduct) alkoxide->hydroxy_ketone + H₂O final_product 4-Phenyl-3-buten-2-one (Dehydrated Product) hydroxy_ketone->final_product - H₂O (Dehydration)

Caption: The Claisen-Schmidt condensation pathway for the synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one.

Experimental Protocol: Synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one

This protocol outlines a standard laboratory procedure for the synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one via the Claisen-Schmidt condensation.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of benzaldehyde in ethanol.

  • Addition of Acetone: To the stirred solution, add a molar excess of acetone. The excess acetone helps to favor the formation of the desired product and minimize the self-condensation of acetone.

  • Base Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium hydroxide dropwise to the flask while maintaining a low temperature. The catalytic amount of base is crucial for initiating the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system to obtain pure crystals of 4-Hydroxy-4-phenyl-3-buten-2-one.

Physicochemical and Spectroscopic Data

The structural characterization of 4-Hydroxy-4-phenyl-3-buten-2-one is confirmed through various spectroscopic techniques.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Pale yellow solid
IUPAC Name (3E)-4-hydroxy-4-phenylbut-3-en-2-one

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the phenyl group, the vinyl proton, the methylene protons adjacent to the carbonyl group, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the double bond, the carbons of the phenyl ring, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O (carbonyl) stretching vibration, a broad band for the O-H (hydroxyl) stretching, and characteristic peaks for the C=C double bond and aromatic C-H bonds.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications and Future Directions

4-Hydroxy-4-phenyl-3-buten-2-one and its derivatives have garnered significant interest in various fields, particularly in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: The structural motif of 4-Hydroxy-4-phenyl-3-buten-2-one is a key building block in the synthesis of more complex molecules with potential biological activities. The presence of multiple functional groups allows for a variety of chemical transformations.

  • UV Absorbers: The conjugated system in the parent compound, benzalacetone, and its derivatives is responsible for their ability to absorb ultraviolet radiation. This property has led to their use in sunscreens and other light-sensitive applications.[3]

  • Flavoring Agents: Some derivatives of this class of compounds are used as flavoring agents in the food and fragrance industries.

The ongoing research in this area focuses on the development of novel synthetic methodologies, including more environmentally friendly and efficient catalytic systems. Furthermore, the exploration of the biological activities of new derivatives of 4-Hydroxy-4-phenyl-3-buten-2-one continues to be a promising avenue for the discovery of new therapeutic agents.

Conclusion

From its conceptual roots in the pioneering work on aldol condensations to its modern applications as a versatile synthetic intermediate, 4-Hydroxy-4-phenyl-3-buten-2-one exemplifies the enduring legacy of fundamental organic reactions. The Claisen-Schmidt condensation, a reaction developed in the late 19th century, remains the cornerstone of its synthesis. A thorough understanding of its history, synthesis, and chemical properties is essential for researchers and scientists who aim to leverage this valuable molecule in the development of new materials and pharmaceuticals. The continued exploration of its chemistry promises to unlock further innovations in the years to come.

References

  • PubChem. (n.d.). 4-Hydroxy-4-phenyl-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Millersville University. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Claisen–Schmidt condensation. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-Buten-2-one, 4-(4-hydroxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • McKenna, N., Healy, J., James, S., & Rooney, A. D. (2024). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”)
  • PhytoBank. (2015, April 24). Showing 4-hydroxy-4-phenyl-3-buten-2-one (PHY0168170). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Retrieved from [Link]

  • Zahara, M., & Umar, A. K. (2018). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 23(1), 133.
  • NIST. (n.d.). 3-hydroxy-4-phenyl-2-butanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. Retrieved from [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). Synthesis and anti-inflammatory activity of 4-hydroxycoumarin derivatives. Journal of medicinal chemistry, 48(20), 6400–6411.
  • Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
  • Chemical Synthesis Database. (2025, May 20). (3E)-4-phenyl-3-buten-2-one. Retrieved from [Link]

  • Elinson, M. N., Kalashnikova, V. M., Ryzhkova, Y. E., & Rakitin, O. A. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Molbank, 2026(2), M2148.

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Protocols & Analytical Methods

Method

Application Note: 4-Hydroxy-4-phenyl-3-buten-2-one in Organic Synthesis

Introduction and Mechanistic Overview 4-Hydroxy-4-phenyl-3-buten-2-one is the highly stable enol tautomer of 1-phenyl-1,3-butanedione (commonly known as benzoylacetone)[1]. In solution and solid states, the enol form pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

4-Hydroxy-4-phenyl-3-buten-2-one is the highly stable enol tautomer of 1-phenyl-1,3-butanedione (commonly known as benzoylacetone)[1]. In solution and solid states, the enol form predominates due to a strong, resonance-assisted intramolecular hydrogen bond (RAHB)[2]. This structural motif classifies it as a versatile β-diketone building block, widely utilized in organic synthesis for the construction of complex heterocyclic frameworks, pharmaceuticals, and metal-chelating agents[1][3].

The dual electrophilic centers (the carbonyl carbons) and the nucleophilic α-carbon make this compound an exceptional bis-electrophile in condensation reactions. It readily undergoes Michael additions, Hantzsch-type multicomponent reactions, and cyclocondensations with dinucleophiles such as hydrazines and amidines to yield pyrazoles, pyrimidines, and pyridines[4].

Experimental Workflow and Mechanistic Pathway

The following diagram illustrates the synthetic origin of 4-hydroxy-4-phenyl-3-buten-2-one via Claisen condensation, its tautomeric equilibrium, and its divergent downstream applications in organic synthesis.

G A Acetophenone + Ethyl Acetate B Claisen Condensation (NaOEt, Reflux) A->B Base Catalysis C Benzoylacetone (Keto Form) B->C Acid Workup D 4-Hydroxy-4-phenyl-3-buten-2-one (Enol Form) C->D Tautomerization (Stable) E Heterocycle Synthesis (e.g., Pyrazoles, Pyridines) D->E + Dinucleophiles F Coordination Chemistry (Metal Chelates) D->F + Metal Salts

Figure 1: Synthesis, tautomerization, and application workflow of 4-hydroxy-4-phenyl-3-buten-2-one.

Quantitative Data: Reaction Optimization

The efficiency of heterocyclic synthesis using 4-hydroxy-4-phenyl-3-buten-2-one depends heavily on solvent and catalyst selection. Table 1 summarizes typical yields for the synthesis of pyrazole derivatives via cyclocondensation with phenylhydrazine.

Table 1: Optimization of Pyrazole Synthesis from 4-Hydroxy-4-phenyl-3-buten-2-one

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolNone78 (Reflux)4.065
EthanolAcetic Acid (10 mol%)78 (Reflux)2.588
Toluenep-TsOH (5 mol%)110 (Reflux)1.592
Water/EtOHNone (Microwave)1000.295

Note: Acidic catalysis accelerates the initial imine formation, driving the subsequent intramolecular cyclization forward.

Standardized Protocols

Protocol A: Synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one (Claisen Condensation)

Causality: Sodium ethoxide is used to generate the enolate of acetophenone, which subsequently attacks the carbonyl carbon of ethyl acetate. The thermodynamic driving force is the formation of the highly stable, resonance-stabilized enolate of the product, which is then protonated during the acid workup[1].

  • Preparation: In a flame-dried 250 mL round-bottom flask under inert atmosphere (N₂), suspend sodium ethoxide (1.2 equiv) in anhydrous THF (50 mL).

  • Addition: Cool the suspension to 0 °C. Add a mixture of acetophenone (1.0 equiv) and ethyl acetate (1.5 equiv) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. The solution will turn deep yellow/orange as the product enolate forms.

  • Quenching: Cool to room temperature and pour the mixture into crushed ice containing 1 M HCl until the pH reaches 4-5.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude product from ethanol to yield pale yellow crystals.

Protocol B: Synthesis of 1,5-Diphenyl-3-methylpyrazole

Causality: The condensation with phenylhydrazine occurs regioselectively. The more nucleophilic terminal nitrogen of phenylhydrazine attacks the more electrophilic acetyl carbonyl, followed by cyclization at the benzoyl carbon.

  • Initiation: Dissolve 4-hydroxy-4-phenyl-3-buten-2-one (10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Add phenylhydrazine (11 mmol) dropwise, followed by 3 drops of glacial acetic acid to catalyze imine formation.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat to 78 °C for 2.5 hours. Monitor reaction completion via TLC (Hexane:EtOAc 4:1).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold hexanes to induce crystallization. Filter and dry under vacuum to obtain the pure pyrazole derivative.

References

  • Grokipedia. "Benzoylacetone: Other Industrial and Research Applications." Grokipedia.
  • CymitQuimica. "CAS 93-91-4: Benzoylacetone." CymitQuimica.
  • ResearchGate. "Benzoylacetone as a Building Block in Heterocyclic Synthesis." ResearchGate.
  • RSC Publishing. "Car–Parrinello and path integral molecular dynamics study of the intramolecular hydrogen bonds in the crystals of benzoylacetone." Physical Chemistry Chemical Physics.

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Application

4-Hydroxy-4-phenyl-3-buten-2-one as a research tool

Application Note: 4-Hydroxy-4-phenyl-3-buten-2-one as a Multifunctional Research Tool Executive Summary & Chemical Profiling 4-Hydroxy-4-phenyl-3-buten-2-one is the highly stable cis-enol tautomer of benzoylacetone (1-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Hydroxy-4-phenyl-3-buten-2-one as a Multifunctional Research Tool

Executive Summary & Chemical Profiling

4-Hydroxy-4-phenyl-3-buten-2-one is the highly stable cis-enol tautomer of benzoylacetone (1-phenyl-1,3-butanedione). While commonly referred to by its diketone name, it is the enol form that dominates in both solution and the solid state. This dominance is driven by the formation of a highly conjugated π -system stabilized by a powerful intramolecular hydrogen bond. Because of this unique structural motif, the molecule provides orthogonal electrophilic and nucleophilic centers, acts as a privileged bidentate chelator, and features an unusually short hydrogen bond.

As a result, it has become an indispensable research tool across three distinct scientific domains: Photochemistry (as a lanthanide sensitizer), Structural Enzymology (as a small-molecule model for low-barrier hydrogen bonds), and Medicinal Chemistry (as a building block for complex N-heterocycles).

Photochemistry: Sensitization of Lanthanide Luminescence

Trivalent lanthanide ions (such as Eu³⁺ and Tb³⁺) possess forbidden f-f electronic transitions, resulting in exceptionally low molar absorptivity. To utilize these metals in organic light-emitting diodes (OLEDs) or biological fluorescent sensors, researchers must employ the "antenna effect"[1].

4-Hydroxy-4-phenyl-3-buten-2-one acts as a highly efficient light-harvesting antenna. The conjugated phenyl-butenone backbone absorbs ultraviolet light and transfers this energy via intersystem crossing to the lanthanide's excited state, yielding sharp, intense, and long-lived luminescence[1].

AntennaEffect S0 Ligand (S0) Ground State S1 Ligand (S1) Excited Singlet S0->S1 UV Light Absorption T1 Ligand (T1) Excited Triplet S1->T1 Intersystem Crossing LnExc Eu3+ (5D0) Excited State T1->LnExc Dexter Energy Transfer LnGnd Eu3+ (7Fj) Ground State LnExc->LnGnd Radiative Emission (Red)

Photophysical pathway of the antenna effect in Europium-benzoylacetone complexes.

Protocol: Synthesis of Tris(benzoylacetonato)(1,10-phenanthroline)europium(III)

Causality of Experimental Design: This protocol utilizes a strict 3:1 ligand-to-metal ratio. Sodium hydroxide is used to deprotonate the enol, forming a highly nucleophilic enolate. Critical Insight: NaOH must be strictly equimolar to the ligand; excess hydroxide will cause the irreversible precipitation of Eu(OH)₃, a common dead-end side reaction[1]. Furthermore, 1,10-phenanthroline (phen) is introduced to saturate the 8-coordinate sphere of Eu³⁺. Without phenanthroline, water molecules coordinate to the metal. The high-frequency O-H oscillators of water provide a non-radiative decay pathway that severely quenches luminescence.

Step-by-Step Methodology:

  • Enolate Generation: In a 100 mL beaker, dissolve 10 mmol of NaOH in 20 mL of absolute ethanol. In a separate flask, dissolve 30 mmol of 4-hydroxy-4-phenyl-3-buten-2-one in 50 mL of ethanol. Slowly add the NaOH solution to the ligand solution with constant stirring for 30 minutes at room temperature to form sodium benzoylacetonate[1].

  • Ancillary Ligand Addition: Add 10 mmol of 1,10-phenanthroline to the enolate mixture and stir until fully dissolved.

  • Metal Complexation: Dissolve 10 mmol of EuCl₃·6H₂O in 20 mL of ethanol. Add this metal solution dropwise to the ligand mixture.

  • Precipitation: Continue stirring for 2 hours at room temperature. A dense precipitate will form as the complex becomes insoluble in the highly polar solvent.

  • Isolation: Isolate the product via vacuum filtration (Büchner funnel). Wash the solid sequentially with cold ethanol and deionized water to remove unreacted salts. Dry under vacuum at 60 °C overnight.

Self-Validation System: The success of this protocol is immediately verifiable. When the dried powder is exposed to a standard 365 nm UV TLC lamp, it will exhibit an intense, blinding red emission characteristic of the Eu³⁺ ⁵D₀ → ⁷F₂ transition.

Workflow Step1 1. Enolate Generation BA + NaOH in EtOH Step2 2. Ancillary Ligand Add 1,10-Phenanthroline Step1->Step2 Step3 3. Lanthanide Doping Dropwise EuCl3·6H2O Step2->Step3 Step4 4. Coordination Stir 2 hours at RT Step3->Step4 Step5 5. Isolation Filter, Wash, Vacuum Dry Step4->Step5

Step-by-step synthesis workflow for the luminescent Eu(BA)3(phen) complex.

Structural Enzymology: Modeling Low-Barrier Hydrogen Bonds (LBHBs)

In enzymology, Low-Barrier Hydrogen Bonds (LBHBs) are hypothesized to stabilize high-energy transition states in metalloenzymes and serine proteases. 4-Hydroxy-4-phenyl-3-buten-2-one serves as a premier small-molecule model for these enzymatic LBHBs[2].

Causality of Experimental Design: To study the true electronic nature of an LBHB, researchers require a molecule where the hydrogen-bonded moiety is not involved in competing intermolecular hydrogen bonds in the solid phase. 4-Hydroxy-4-phenyl-3-buten-2-one perfectly fits this criterion[2]. Low-temperature (8 K) X-ray and neutron diffraction studies reveal an exceptionally short O···O distance of ~2.502 Å[3].

Using Atoms in Molecules (AIM) topological analysis, researchers have demonstrated that the Laplacian of the electron density at the bond critical point ( ∇2ρ ) exhibits both electrostatic and covalent character[2]. This compound is therefore routinely used as a calibration standard for Density Functional Theory (DFT, e.g., B3LYP) models aimed at calculating transition state energies in enzymatic catalysis[3].

Medicinal Chemistry: Building Block for Heterocyclic Scaffolds

The molecule's 1,3-dicarbonyl equivalent structure provides orthogonal reactivity. The differential electrophilicity between the methyl ketone and the phenyl ketone allows for regioselective condensation reactions. It is widely utilized in one-pot sequential hydroamination protocols to synthesize complex N-heterocycles, such as tri-substituted pyridines and pyrazolo[3,4-b]pyridines, which are highly sought after in drug discovery[4].

Protocol: Gram-Scale One-Pot Sequential Hydroamination

Causality of Experimental Design: Traditional heterocycle synthesis requires the isolation of unstable intermediates. This one-pot protocol utilizes a fluoride source to activate an enamine intermediate, dictating the regiochemistry of the subsequent cyclization with 4-hydroxy-4-phenyl-3-buten-2-one. Performing the second step at elevated temperatures (80 °C) ensures complete thermodynamic conversion to the fully aromatized pyridine derivative[4].

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask under inert atmosphere, combine the alkyne substrate (5 mmol) and the primary amine (5 mmol) in anhydrous solvent. Introduce the specific catalyst/fluoride source to generate the activated enamine intermediate.

  • Condensation: Add 4-hydroxy-4-phenyl-3-buten-2-one (5.5 mmol, slight excess) directly to the reaction mixture.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 12 hours to drive the dehydrative cyclization[4].

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Self-Validation System: Reaction completion and regioselectivity are validated via ¹H NMR. The successful formation of the heterocycle is confirmed by the complete disappearance of the characteristic vinylic enol proton of the starting material (typically observed around δ 6.2 ppm) and the emergence of new aromatic heterocyclic protons.

Quantitative Data Summary

The following table synthesizes the critical quantitative benchmarks associated with the applications of 4-hydroxy-4-phenyl-3-buten-2-one.

ParameterValueApplication ContextReference
O···O Hydrogen Bond Distance 2.502 - 2.51 ÅLBHB Modeling (Neutron Diffraction at 8K/20K)[3],[2]
Hydrogen Bond Energy ~16 kcal/molComputational Chemistry (B3LYP/6-311G)[3]
Heterocycle Yield (Gram-scale) 45% - >80%Pyridine/Pyrazole Synthesis[4]
Lanthanide Sensitization High Quantum YieldOLEDs, Fluorescent Sensors (Eu³⁺ Red Emission)[1]

References

  • One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis: One Method To Access Five Different Classes of Tri-Substituted Pyridines The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Characterization of the Short Strong Hydrogen Bond in Benzoylacetone by ab Initio Calculations and Accurate Diffraction Experiments. Implications for the Electronic Nature of Low-Barrier Hydrogen Bonds in Enzymatic Reactions Journal of the American Chemical Society URL:[Link]

  • On the electronic nature of low-barrier hydrogen bonds in enzymatic reactions Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Method

Application Note: Experimental Workflows and Protocols for 4-Hydroxy-4-phenyl-3-buten-2-one

Executive Summary 4-Hydroxy-4-phenyl-3-buten-2-one (molecular weight 162.18 g/mol ) is the highly stable enol tautomer of 1-phenyl-1,3-butanedione, commonly known as benzoylacetone[1]. Widely utilized in both organometal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-4-phenyl-3-buten-2-one (molecular weight 162.18 g/mol ) is the highly stable enol tautomer of 1-phenyl-1,3-butanedione, commonly known as benzoylacetone[1]. Widely utilized in both organometallic chemistry and pharmaceutical drug development[2], this β -diketone serves a dual purpose: it acts as a potent bidentate ligand for transition metal catalysis and as a highly reactive nucleophile in amine-catalyzed organic cascade reactions.

This guide provides field-proven, self-validating protocols for utilizing 4-hydroxy-4-phenyl-3-buten-2-one in two primary workflows: the synthesis of catalytically active metal complexes and the generation of chain-elongated carbohydrates for drug discovery.

Mechanistic Overview & Tautomerization Dynamics

The utility of this compound stems from its keto-enol tautomerism. The enol form (4-hydroxy-4-phenyl-3-buten-2-one) is heavily favored in non-polar environments and solid states due to extended conjugation with the phenyl ring and strong intramolecular hydrogen bonding[1].

  • In Metal Chelation: The enolic proton ( pKa​≈8.9 ) can be easily removed by a mild base (e.g., triethylamine), generating a benzoylacetonate anion that forms stable, often square-planar or octahedral chelate rings with transition metals like Cu(II) and Fe(III)[3].

  • In Organic Synthesis: The enol acts as a competent nucleophile. When catalyzed by a non-nucleophilic tertiary amine, it readily undergoes Knoevenagel additions with unactivated ketoses, leading to complex stereoselective cyclic hemiketals[4].

Workflow Keto 1-Phenyl-1,3-butanedione (Keto Form) Enol 4-Hydroxy-4-phenyl-3-buten-2-one (Enol Form) Keto->Enol Tautomerization (Solvent/pH dependent) Metal Metal Chelation (e.g., Cu(II), Fe(III)) Enol->Metal Base (e.g., Et3N) Deprotonation Organic Organic Synthesis (Cascade Reactions) Enol->Organic Amine Catalyst (e.g., DBU) Cat Catalytic Oxidation Precursors Metal->Cat Coordination Drug Drug Development Building Blocks Organic->Drug Hemiketal Formation

Logical workflow of 4-Hydroxy-4-phenyl-3-buten-2-one tautomerization and its dual applications.

Experimental Protocol 1: Synthesis of Tetranuclear Copper(II) Benzoylacetonate Complex

This protocol details the synthesis of an ethoxo-bridged copper(II) complex ( [Cu4​(bzaˊc)4​(μ−OEt)4​] ), which serves as a precursor for catecholase-like oxidation reactions[3].

Step-by-Step Methodology
  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 1.62 g (10 mmol) of 4-hydroxy-4-phenyl-3-buten-2-one in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol provides a polar protic environment that solubilizes the enol while simultaneously serving as the source for the bridging ethoxo ( μ -OEt) ligands required for the tetranuclear core[3].

  • Deprotonation: Add 1.01 g (10 mmol) of triethylamine ( Et3​N ) dropwise to the solution under continuous magnetic stirring.

    • Causality: Triethylamine acts as a non-coordinating base to cleanly deprotonate the enolic hydroxyl group, driving the equilibrium entirely toward the reactive benzoylacetonate anion without competing for metal coordination sites[3].

  • Metal Addition: In a separate beaker, dissolve 2.00 g (10 mmol) of copper(II) acetate monohydrate in 40 mL of absolute ethanol. Heat gently if necessary. Add this dropwise to the ligand solution.

    • Causality: The acetate counter-ion acts as a secondary buffer, neutralizing any residual acidic protons and preventing the reversal of the enolate formation.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture must transition from a pale solution to a deep green color. This color shift is a direct optical validation of d−d orbital splitting, confirming successful Cu(II) chelation[3].

  • Isolation: Reduce the solvent volume to approximately 15 mL using a rotary evaporator. Cool the concentrated solution to room temperature, then store at 4°C overnight.

  • Purification: Collect the precipitated green crystals via vacuum filtration. Wash sequentially with a minimal amount of cold ethanol, followed by anhydrous diethyl ether.

    • Self-Validation Checkpoint: The final product should be a highly crystalline green solid. Purity can be confirmed via elemental analysis or FT-IR (noting the disappearance of the broad enolic O-H stretch at ~3100 cm⁻¹).

Experimental Protocol 2: Amine-Catalyzed Cascade Reaction with Ketoses

This protocol outlines the synthesis of chain-elongated carbohydrates by reacting 4-hydroxy-4-phenyl-3-buten-2-one with unprotected dihydroxyacetone. This is critical for generating optically active stereoisomers used in drug development[4].

Step-by-Step Methodology
  • Substrate Solubilization: In a reaction vial, dissolve dihydroxyacetone (1.0 equiv) and 4-hydroxy-4-phenyl-3-buten-2-one (1.2 equiv) in deionized water.

    • Causality: Water is the optimal solvent here. It fully solubilizes the highly polar, unactivated ketose while leveraging the hydrophobic effect to force the lipophilic phenyl ring of the enol into close proximity with the ketose, accelerating the reaction[4].

  • Catalyst Initiation: Add 20 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the aqueous mixture.

    • Causality: DBU is a sterically hindered, strong tertiary amine. It efficiently catalyzes the initial Knoevenagel addition without forming unwanted Schiff base intermediates with the carbonyl groups, which is a common failure point when using primary or secondary amines[4].

  • Cascade Reaction: Stir the mixture at room temperature (20–25 °C) for 96 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress using Thin-Layer Chromatography (TLC) under a 254 nm UV lamp. The 4-hydroxy-4-phenyl-3-buten-2-one starting material is highly UV-active. The reaction is deemed complete when the UV-active spot of the starting enol plateaus or disappears.

  • Workup and Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography.

    • Self-Validation Checkpoint: Analyze the isolated product via 1H NMR. Successful formation of the cyclic hemiketal (acetate) is validated by the complete disappearance of the characteristic enolic vinyl proton signal (typically around δ 6.2 ppm). The expected yield is approximately 75%[4].

Scale-Up & Troubleshooting Considerations

When transitioning these protocols from bench-scale to pilot-scale drug development, several physical chemistry challenges arise[5]:

  • Exothermic Management: Enolate formation and condensation reactions are inherently exothermic. At larger scales, improper heat dissipation leads to temperature spikes, which promote side reactions (e.g., polymerization or degradation of the β -diketone). Use jacketed reactors with active cooling[5].

  • Mixing Efficiency: The viscosity of the reaction mixture can increase significantly during precipitation (as seen in Protocol 1). High-torque overhead stirrers are required to prevent localized "hot spots" and ensure stoichiometric homogeneity[5].

Quantitative Data Summary

ParameterProtocol 1: Cu(II) ComplexationProtocol 2: Ketose Cascade Reaction
Primary Reagent 4-Hydroxy-4-phenyl-3-buten-2-one4-Hydroxy-4-phenyl-3-buten-2-one
Co-Reactant Copper(II) acetate monohydrateDihydroxyacetone
Catalyst / Base Triethylamine (1.0 equiv)DBU (20 mol%)
Optimal Solvent Absolute EthanolDeionized Water
Temperature Reflux (~78 °C)Room Temperature (20–25 °C)
Reaction Time 2 hours96 hours
Expected Yield > 80% (Crystalline Solid)~ 75% (Isolated Cyclic Acetate)
Validation Marker Deep green color shiftDisappearance of UV-active enol on TLC

References

  • Title: 4-Hydroxy-4-phenyl-3-buten-2-one - PubChem Source: NIH URL: [Link]

  • Title: Amine-catalyzed cascade reaction of ketoses with 1,3-dicarbonyl compounds Source: RSC Advances URL: [Link]

Sources

Application

Claisen-Schmidt condensation for 4-Hydroxy-4-phenyl-3-buten-2-one synthesis

Application Note: Advanced Synthesis of 4-(4-Hydroxyphenyl)-3-buten-2-one via Claisen-Schmidt Condensation Executive Summary & Nomenclature Clarification In organic synthesis and drug development, precise nomenclature is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of 4-(4-Hydroxyphenyl)-3-buten-2-one via Claisen-Schmidt Condensation

Executive Summary & Nomenclature Clarification

In organic synthesis and drug development, precise nomenclature is the bedrock of reproducibility. A common literature ambiguity exists regarding the target "4-hydroxy-4-phenyl-3-buten-2-one." Strictly speaking, this IUPAC name refers to the enol tautomer of benzoylacetone[1], which is synthesized via a mixed Claisen condensation between ethyl acetate and acetophenone[2].

However, the Claisen-Schmidt condensation—a specific crossed-aldol reaction utilizing an aromatic aldehyde and an enolizable ketone—is the definitive pathway for synthesizing the structurally related α,β-unsaturated ketone (chalcone analog) 4-(4-hydroxyphenyl)-3-buten-2-one (also known as p-hydroxybenzalacetone)[3]. Because this directive mandates the use of the Claisen-Schmidt mechanism, this application note is specifically engineered for the cross-aldol synthesis of the enone derivative. This guide details the mechanistic causality, optimized protocols, and in-process validation steps required for high-yield synthesis.

Mechanistic Insights & Causality

The Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and acetone is driven by specific stoichiometric and thermodynamic controls:

  • Reagent Asymmetry & Enolization: 4-Hydroxybenzaldehyde lacks α-hydrogens and cannot self-condense. Acetone serves as both the solvent and the nucleophile precursor. Using acetone in a massive molar excess prevents the formation of dibenzylideneacetone-type bis-adducts, a common side reaction when stoichiometric ratios are used[4].

  • Base Selection (NaOH): While strong bases like Lithium diisopropylamide (LDA) quantitatively generate enolates[4], aqueous NaOH is optimal here. The base first deprotonates the acidic phenolic -OH of the aldehyde, forming a phenoxide. This intermediate is less electrophilic, requiring extended reaction times, but NaOH is cost-effective and facilitates the subsequent E1cB dehydration step[3].

  • Thermodynamic Dehydration: The intermediate β-hydroxy ketone undergoes spontaneous base-catalyzed elimination (E1cB) because the resulting double bond is highly conjugated with both the aromatic ring and the carbonyl group, creating a deep thermodynamic sink.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative yield and purity data across various optimization parameters to guide scale-up decisions.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
10% NaOH (aq)Acetone (Excess)252468%>95%
10% NaOH (aq)Acetone (Excess)50682%>98%
KOH / EtOHAcetone / EtOH251271%>92%
Mg(HSO₄)₂ (Solid)Solvent-free80289%>97%

Note: Solvent-free mechano-chemical approaches using solid acid/base catalysts are emerging as green alternatives, though aqueous NaOH remains the industrial standard[5].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process quality control (QC) checks to ensure a self-validating workflow.

Phase 1: Setup and Initiation

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 12.2 g (0.1 mol) of 4-hydroxybenzaldehyde to the flask.

  • Solvent/Nucleophile Addition: Pour 50 mL (approx. 0.68 mol) of analytical-grade acetone into the flask.

    • Validation Check 1: The solid should completely dissolve upon stirring, yielding a clear, colorless to pale-yellow solution.

Phase 2: Catalysis and Condensation 4. Temperature Control: Submerge the flask in an ice-water bath, allowing the internal temperature to equilibrate to 0–5 °C. 5. Base Addition: Slowly add 20 mL of a 10% (w/v) aqueous NaOH solution dropwise over 15 minutes.

  • Causality: Dropwise addition mitigates the exothermic enolization, preventing localized "hot spots" that drive acetone self-condensation.

  • Validation Check 2: The solution will immediately darken to a deep yellow/orange hue, confirming the formation of the sodium phenoxide and acetone enolate.

  • Reaction Maturation: Remove the ice bath. Stir the mixture at 50 °C for 6 hours.

Phase 3: Workup and Isolation 7. Acidification: Cool the mixture to room temperature. Slowly add 3 M HCl dropwise while stirring vigorously until the pH reaches 3–4.

  • Causality: The product exists as a water-soluble phenoxide salt in basic media. Acidification neutralizes the phenoxide, drastically reducing its aqueous solubility[3].

  • Validation Check 3: A dense, pale-yellow precipitate will crash out of the solution upon reaching the target pH. If the solution remains clear, the pH is still too alkaline.

  • Extraction: Transfer the slurry to a separatory funnel. Extract with ethyl acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with 50 mL of saturated NaCl (brine) and dry over anhydrous Na₂SO₄.

Phase 4: Purification 10. Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator. 11. Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation in an ice bath.

  • Validation Check 4: Filter the resulting crystals. A sharp melting point determination (approx. 114–115 °C) and a single UV-active spot on TLC (Hexane:EtOAc 7:3) confirm high product purity.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations of the Claisen-Schmidt condensation.

ClaisenSchmidt A Acetone (Excess) Nucleophile Precursor B Aqueous NaOH Deprotonation A->B C Acetone Enolate Active Nucleophile B->C - H2O E Nucleophilic Addition C-C Bond Formation C->E D 4-Hydroxybenzaldehyde Electrophile D->E F β-Hydroxy Ketone Aldol Intermediate E->F G Base-Catalyzed Dehydration E1cB Mechanism F->G H 4-(4-Hydroxyphenyl)-3-buten-2-one Target Enone G->H - H2O

Workflow and mechanism of the Claisen-Schmidt condensation yielding the target enone.

References

  • PubChem, "4-Hydroxy-4-phenyl-3-buten-2-one | C10H10O2 | CID 5326162", National Institutes of Health. URL:[Link]

  • Benchchem, "4-(4-Hydroxyphenyl)but-3-en-2-one", Benchchem Technical Support Center.
  • Wikipedia, "Benzylideneacetone", Wikimedia Foundation.
  • Grokipedia, "Benzoylacetone", Grokipedia.
  • RSC Publishing, "Solvent-free synthesis of chalcones using Mg(HSO4)2", Royal Society of Chemistry.

Sources

Method

Application Note: Developing Assays for 4-Hydroxy-4-phenyl-3-buten-2-one (Benzoylacetone) Activity and Chelation Dynamics

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic assay design, keto-enol tautomerism, metal chelation, and biological screening workflows. Introduction & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic assay design, keto-enol tautomerism, metal chelation, and biological screening workflows.

Introduction & Mechanistic Overview

As a Senior Application Scientist, I approach assay development not just as a sequence of steps, but as a system of interrogating molecular behavior. 4-Hydroxy-4-phenyl-3-buten-2-one , the highly stable enol tautomer of 1-phenyl-1,3-butanedione (benzoylacetone), is a versatile β -diketone[1]. The molecule exists in a dynamic, solvent-dependent equilibrium; non-polar environments stabilize the enol form via intramolecular hydrogen bonding and extended π -conjugation, while polar solvents shift the equilibrium toward the keto form[2][3].

The biological and chemical utility of this compound stems from two core mechanistic pathways:

  • Coordination Chemistry: The enol form acts as a potent monoanionic bidentate ligand upon deprotonation (pKa ~8.23), chelating transition metals (e.g., Fe³⁺, Ti⁴⁺) to form stable six-membered metallacycles[2][4][5]. This property is heavily exploited in fluorometric and UV-Vis probe assays[6].

  • Pharmacophore Potential: Benzoylacetone is a critical building block for synthesizing bioactive derivatives, including Schiff bases, organotin complexes, and multi-component pyran derivatives. These downstream molecules exhibit pronounced antibacterial[7][8] and anti-proliferative (anti-tumor) activities[9].

Experimental Protocols & Causality

Every protocol below is designed as a self-validating system, ensuring that observed phenomena are strictly tied to the compound's mechanism of action.

Protocol 1: UV-Vis & Fluorometric Assay for Metal Chelation Dynamics

Causality: The enol tautomer absorbs strongly at 310–330 nm due to its extended conjugation[3]. Upon metal coordination (e.g., forming Ferric benzoylacetonate), the electronic transition shifts, allowing real-time quantification of chelation kinetics. We utilize a non-polar solvent matrix to maximize the baseline enol concentration[3]. Self-Validating System: We include a highly polar solvent control (e.g., aqueous surfactant above the critical micelle concentration) to force keto-enol shifts independently of the metal[10], ensuring the observed spectral change is strictly metal-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 4-hydroxy-4-phenyl-3-buten-2-one in anhydrous DMSO (sonication is recommended for complete dissolution)[11]. Dilute to a 50 µM working solution in spectroscopic-grade hexane to favor the enol tautomer.

  • Baseline Measurement: Record the baseline UV-Vis spectrum, confirming the enol π→π∗ transition peak at ~320 nm[3].

  • Titration: Titrate with 5 µM increments of a metal standard (e.g., FeCl₃ or TiCl₄ in a miscible co-solvent)[5].

  • Incubation & Readout: Incubate for 15 minutes at 25°C. Measure the absorbance shift or fluorescence quenching. Calculate the binding constant ( Kd​ ) using a Scatchard plot.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Causality: Benzoylacetone derivatives (like Schiff bases or organotin complexes) disrupt microbial cell membranes. According to Overtone's concept of cell permeability, the lipophilicity of the metal-chelate complex enhances penetration into the lipid membrane of bacteria like S. aureus and E. coli. Self-Validating System: The assay includes a positive control (Gentamycin or Ampicillin) and a vehicle control (DMSO) to rule out solvent toxicity[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus (Gram-positive) and E. coli (Gram-negative) in Mueller-Hinton broth to a McFarland standard of 0.5 ( 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzoylacetone derivative (starting from 200 µg/mL down to 1.56 µg/mL) in the broth[8].

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Readout: Add 20 µL of resazurin dye (0.015%) to each well. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue (zero growth rate)[8].

Protocol 3: Cell Viability (Anti-Proliferative) Assay for Pyran Derivatives

Causality: Pyran derivatives synthesized from benzoylacetone via multi-component reactions exhibit targeted cytotoxicity against cancer cell lines (e.g., A549 lung cancer cells) by altering the microenvironment and inducing morphological changes[9]. Self-Validating System: Foretinib is used as a positive control to benchmark the IC₅₀ values of the synthesized compounds[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations (0.1 - 100 µM) of the benzoylacetone-derived pyran compound for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control.

Data Presentation

Table 1: Physicochemical Properties & Spectroscopic Parameters
ParameterValue / CharacteristicReference
IUPAC Name (Z)-4-hydroxy-4-phenylbut-3-en-2-one[1]
pKa (Enol form) ~8.23[2]
LogP 1.6 (Moderate Lipophilicity)[2]
UV-Vis Peak (Enol) 310 - 330 nm ( π→π∗ transition)[3]
UV-Vis Peak (Keto) 240 - 250 nm ( π→π∗ transition)[3]
Table 2: Representative Antibacterial MIC Values (µg/mL) of Benzoylacetone Derivatives
Compound TypeS. aureus (Gram +)E. coli (Gram -)Mechanism / Note
Free Benzoylacetone > 200> 200Poor standalone permeability[8]
Organotin(IV) Complexes < 200< 200Enhanced lipophilicity[8]
Titanium(IV) Complexes 15.662.5Blocks cellular respiration[5]
Schiff Base Complexes (Cu/Ni) 11 - 25 (Zone of Inhibition)15 - 28 (Zone of Inhibition)Overtone's concept of cell permeability

Mandatory Visualization

G Keto 1-Phenyl-1,3-butanedione (Keto Form) Enol 4-Hydroxy-4-phenyl-3-buten-2-one (Enol Form) Keto->Enol Tautomerization (Solvent Dependent) Complex Metal-Benzoylacetonate Complex Enol->Complex Chelation (-H+) Metal Metal Cation (e.g., Fe3+, Ti4+) Metal->Complex Coordination

Diagram 1: Keto-enol tautomerization of benzoylacetone and metal chelation pathway.

Workflow Synth Synthesis of Benzoylacetone Derivatives (e.g., Pyran/Schiff Bases) Purify Purification & Characterization (NMR, UV-Vis, HPLC) Synth->Purify Assay1 Assay 1: Metal Chelation (Fluorometric/UV-Vis) Purify->Assay1 Assay2 Assay 2: Antibacterial MIC (Broth Microdilution) Purify->Assay2 Assay3 Assay 3: Anti-proliferative (MTT Assay on A549) Purify->Assay3 Hit Hit Identification & Lead Optimization Assay1->Hit Assay2->Hit Assay3->Hit

Diagram 2: High-throughput screening workflow for benzoylacetone-derived compounds.

Sources

Application

Application Note: Handling, Storage, and Utilization of 4-Hydroxy-4-phenyl-3-buten-2-one (Benzoylacetone)

Introduction and Chemical Causality 4-Hydroxy-4-phenyl-3-buten-2-one—more commonly known by its tautomeric equivalent, 1-phenyl-1,3-butanedione or benzoylacetone—is a versatile β-diketone widely utilized in advanced synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Causality

4-Hydroxy-4-phenyl-3-buten-2-one—more commonly known by its tautomeric equivalent, 1-phenyl-1,3-butanedione or benzoylacetone—is a versatile β-diketone widely utilized in advanced synthetic chemistry and materials science[1]. In solution, this compound exists in a keto-enol tautomeric equilibrium. The enol form (4-hydroxy-4-phenyl-3-buten-2-one) is the highly active chelating species responsible for its utility in synthesizing luminescent lanthanide materials (via the "antenna effect")[2] and as a transient protecting group (the Mbv group) in complex peptide synthesis[3].

Understanding the physicochemical properties of benzoylacetone is not merely a regulatory requirement; it is the fundamental basis for designing robust storage logistics and successful experimental protocols.

Physicochemical Profile & Causality-Driven Storage

The physical characteristics of benzoylacetone directly dictate its handling requirements. Below is a self-validating summary of its quantitative properties and the causality behind laboratory storage standards.

PropertyValueCausality / Laboratory Relevance
Chemical Formula C10H10O2[4]Essential for accurate stoichiometric calculations in ligand-metal complexation.
Molecular Weight 162.19 g/mol Critical for determining molar equivalents during synthesis.
Melting Point 54–56 °C[5]Critical: The low melting point means the powder is highly susceptible to thermal fusing. If stored in a warm environment, the crystalline powder will sinter into a solid block, severely hindering dissolution kinetics and accurate weighing.
Boiling Point 262 °C[4]High boiling point indicates low volatility, minimizing vapor hazards at room temperature.
Density 1.09 g/mL at 25 °C[5]Utilized for volumetric conversions if the compound is melted or heavily compacted.
Storage Class 11 (Combustible Solids)[5]Requires strict segregation from strong oxidizing agents to prevent exothermic degradation or ignition[6].
Storage Logistics

Based on the data above, benzoylacetone must be stored in a tightly closed container within a cool, dark, and well-ventilated environment[4][7]. Because it is classified as a combustible solid and is toxic to aquatic life[5][8], secondary containment is recommended to prevent environmental contamination in the event of a primary container failure.

Safety, Handling, and Spill Management

Benzoylacetone is a fine crystalline powder (white to slightly pale yellow) that poses a significant dust inhalation hazard and can cause respiratory tract irritation[1][4].

Personal Protective Equipment (PPE)

When handling the neat powder, the following PPE is mandatory to create a self-validating safety barrier[6]:

  • Respiratory Protection: N95 or equivalent particulate respirator.

  • Eye Protection: OSHA-compliant chemical safety goggles[6].

  • Dermal Protection: Nitrile gloves and a standard laboratory coat[6].

Spill Response Logical Workflow

In the event of a powder spill, sweeping the material dry will generate hazardous aerosolized dust. The protocol below outlines the causality-driven steps for containment.

SpillResponse Detect Spill Detected Vent Ensure Local Exhaust & Ventilation Detect->Vent PPE Don PPE (N95, Gloves, Goggles) Vent->PPE Clean Careful Sweep/Absorb (Avoid Dust Generation) PPE->Clean Waste Seal in Airtight Hazardous Waste Container Clean->Waste

Step-by-step logical workflow for managing a 4-Hydroxy-4-phenyl-3-buten-2-one powder spill.

Spill Protocol:

  • Isolate: Immediately restrict access to the spill area and ensure local exhaust ventilation is active[4].

  • Protect: Don the required PPE (respirator, gloves, goggles)[4][6].

  • Contain: Do not use compressed air or dry sweeping. Carefully collect the solid using a dedicated spill-absorbent pad or by gently sweeping into an airtight container to prevent dust dispersion[4][6].

  • Dispose: Label as combustible hazardous waste and dispose of according to institutional and environmental regulations, as the compound is toxic to aquatic organisms[5][8].

Application Protocol: Lanthanide Sensitization

One of the most prominent uses of benzoylacetone is as an organic ligand to sensitize lanthanide ions (such as Europium, Eu³⁺) via the "antenna effect"[2]. Lanthanide ions have forbidden f-f transitions, resulting in poor direct light absorption. Benzoylacetone efficiently absorbs UV light and transfers this energy intramolecularly to the metal center, resulting in sharp, long-lived luminescence[2].

AntennaEffect UV UV Light Absorption S1 BA Singlet Excited State (S1) UV->S1 Excitation T1 BA Triplet State (T1) S1->T1 Intersystem Crossing Eu Eu3+ Excited State (5D0) T1->Eu Intramolecular Energy Transfer Em Luminescence (Red Emission) Eu->Em Radiative Decay

Logical flow of the "Antenna Effect" where Benzoylacetone sensitizes Lanthanide luminescence.

Synthesis of Tris(benzoylacetonato)(1,10-phenanthroline)europium(III) [Eu(BA)₃(phen)]

This protocol yields a highly emissive red luminescent complex. The addition of 1,10-phenanthroline is a deliberate mechanistic choice: it saturates the coordination sphere of the Eu³⁺ ion, displacing coordinated water molecules that would otherwise quench the luminescence via non-radiative vibrational decay[2].

Reagents Required:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Benzoylacetone (BA)

  • 1,10-phenanthroline (phen)

  • Absolute Ethanol

  • Sodium hydroxide (NaOH) solution

Step-by-Step Methodology:

  • Ligand Deprotonation: In a beaker, dissolve 30 mmol of benzoylacetone in 30 mL of absolute ethanol. Slowly add a stoichiometric amount of NaOH solution with constant stirring for 30 minutes at room temperature[2].

    • Causality: NaOH deprotonates the enol hydroxyl group of benzoylacetone, driving the tautomeric equilibrium forward to form the highly reactive sodium benzoylacetonate intermediate.

  • Primary Complexation Matrix: In a separate 250 mL round-bottom flask, dissolve 10 mmol (3.66 g) of EuCl₃·6H₂O in 50 mL of ethanol. Add 10 mmol (1.98 g) of 1,10-phenanthroline and stir until fully dissolved[2].

  • Synthesis Reaction: Slowly add the sodium benzoylacetonate solution dropwise to the europium-phenanthroline matrix under vigorous stirring.

    • Self-Validation: A precipitate will form almost immediately upon addition, visually validating the successful coordination of the ligands to the metal center[2].

  • Reflux & Maturation: Attach a reflux condenser to the flask and heat the mixture to reflux (~78 °C) for 3 hours with continuous stirring to ensure thermodynamic completion of the complexation[2].

  • Isolation: Allow the mixture to cool to room temperature. Collect the resulting bright red-emitting complex via Büchner filtration, wash with cold ethanol, and dry under vacuum.

References

  • TCI Chemicals - Safety Data Sheet: 1-Phenyl-1,3-butanedione. Available at:4

  • BenchChem - Application Notes and Protocols: Benzoylacetone in the Preparation of Luminescent Materials. Available at: 2

  • Spectrum Chemical - Safety Data Sheet: Benzoylacetone. Available at: 7

  • Merck / Sigma-Aldrich - Safety Data Sheet: 1-phenyl-1,3-butanedione. Available at: 5

  • ChemicalBook - 1-Phenyl-1,3-butanedione Properties and Handling. Available at: 1

  • Cole-Parmer - Material Safety Data Sheet - Vanadium oxobis(1-phenyl-1,3-butanedione). Available at: 9

  • Sigma-Aldrich - 1-Phenyl-1,3-butanedione Product Page. Available at:

  • Fisher Scientific - SAFETY DATA SHEET: Benzoylacetone. Available at:6

  • ThermoFisher - SAFETY DATA SHEET: Benzoylacetone. Available at: 8

  • Wiley-VCH - Protection Reactions (Peptide Synthesis). Available at: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of 4-Hydroxy-4-phenyl-3-buten-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 4-Hydroxy-4-phenyl-3-buten-2-one (commonly known in its tautomeric form as ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 4-Hydroxy-4-phenyl-3-buten-2-one (commonly known in its tautomeric form as benzoylacetone or 1-phenyl-1,3-butanedione). Due to its specific structural features, this compound presents significant aqueous solubility bottlenecks during biological assays and in vivo dosing.

This document synthesizes physicochemical causality with field-proven formulation strategies to provide self-validating, actionable solutions.

Part 1: Physicochemical Profiling & Causality

To effectively solubilize a compound, we must first understand the thermodynamic and structural reasons behind its insolubility. 4-Hydroxy-4-phenyl-3-buten-2-one exists in a highly stable keto-enol tautomeric equilibrium.

Physicochemical PropertyValueCausality & Impact on Formulation
Aqueous Solubility ~0.38 g/L (Insoluble)[1]The intramolecular hydrogen bond in the enol form creates a highly stable, lipophilic pseudo-ring that repels water molecules, necessitating advanced formulation strategies.
pKa (Enol form) 8.23[1]The compound is weakly acidic. Alkaline environments increase solubility via enolate formation but introduce severe degradation risks.
LogP ~1.6 - 1.8[1]Moderate lipophilicity dictates that the compound will preferentially partition into lipid phases or hydrophobic cavities rather than aqueous media.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates when diluted from a DMSO stock into cell culture media. How can I prevent this?

The Causality: The enol form of 4-hydroxy-4-phenyl-3-buten-2-one is highly stabilized by resonance. When you dilute a concentrated DMSO stock into an aqueous buffer (like PBS or DMEM), the sudden drop in the solvent's dielectric constant forces the lipophilic phenyl ring and the intramolecularly bonded enol out of solution, causing immediate crystallization. The Solution: Utilize a co-solvent and surfactant system. Keep the final DMSO concentration at or below 0.5% to prevent cellular toxicity, and introduce 0.1% Tween-80 into your aqueous media prior to adding the compound. The non-ionic surfactant forms micelles that rapidly encapsulate the lipophilic phenyl ring, maintaining thermodynamic stability in the aqueous phase.

Q2: Can I simply increase the pH of my buffer to dissolve the compound?

The Causality: Yes, but it is highly discouraged for long-term storage. The enol proton has a pKa of 8.23[1]. Raising the pH above 8.5 deprotonates the hydroxyl group, forming a delocalized, highly water-soluble enolate anion. However, β-diketones and their enol forms are highly susceptible to retro-Claisen condensation in alkaline environments. The hydroxide ions will eventually attack the carbonyl carbon, cleaving the molecule into acetophenone and acetate. The Solution: If pH adjustment is strictly necessary for an acute enzymatic assay, prepare the alkaline solution immediately before use. For any application requiring stability >2 hours, utilize a neutral-pH formulation strategy such as cyclodextrin complexation.

Q3: What is the most effective way to formulate this compound for in vivo animal dosing?

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard here. Research demonstrates that β-cyclodextrin preferentially binds the enol tautomer of the compound[2]. The lipophilic phenyl ring and the enol moiety protrude deep into the hydrophobic interior cavity of the cyclodextrin, shielding the water-repellent structures from the aqueous environment[2]. Meanwhile, the hydrophilic hydroxyl groups on the exterior of the cyclodextrin ensure excellent solubility in blood plasma or saline.

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

Use this protocol for low-to-medium dose in vivo studies or continuous in vitro perfusion.

  • Solvent Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in ultrapure water or standard PBS.

  • Compound Addition: Add an excess amount of 4-hydroxy-4-phenyl-3-buten-2-one (e.g., 10 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at room temperature (25°C) for 48 hours. This prolonged kinetic window is required to reach thermodynamic complexation equilibrium.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Quantify the dissolved drug using UV-Vis spectroscopy (λmax ~310 nm). To validate the formulation system, construct a Higuchi-Connors phase-solubility diagram by plotting the dissolved drug concentration against varying CD concentrations. A linear increase (A-type phase diagram) confirms a successful 1:1 soluble inclusion complex[3].

Protocol 2: Nanoemulsion Formulation for High-Dose Delivery

Use this protocol when the required dosage exceeds the solubilization capacity of cyclodextrins.

  • Oil Phase Preparation: Dissolve the compound in a biocompatible lipid phase (e.g., Miglyol 812) by gently heating to 40°C.

  • Surfactant Integration: Add a surfactant/co-surfactant mixture (e.g., Tween-80 and Span-20 at a 3:1 ratio) to the oil phase and vortex until completely homogeneous[4].

  • Aqueous Titration: Slowly titrate the aqueous phase (saline or water) into the oil-surfactant mixture dropwise under continuous high-shear mixing (e.g., 10,000 RPM).

  • High-Pressure Homogenization: Pass the crude emulsion through a high-pressure homogenizer for 3 to 5 cycles at 10,000 psi to shear the droplets into the nanometer range.

  • Self-Validation Step: Analyze the final formulation using Dynamic Light Scattering (DLS). A stable, successful nanoemulsion will exhibit a Z-average droplet diameter of <200 nm and a Polydispersity Index (PDI) of <0.2.

Part 4: Formulation Decision Workflow

FormulationWorkflow Start Solubility Issue: 4-Hydroxy-4-phenyl-3-buten-2-one App Determine Application Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro Cellular/Biochem InVivo In Vivo / Formulation (Animal Models) App->InVivo Preclinical Cosolvent Co-solvent Strategy: DMSO Stock + 0.1% Tween-80 InVitro->Cosolvent Dose Assess Target Concentration InVivo->Dose CD Cyclodextrin Complexation (HP-β-CD) Dose->CD Low/Medium Dose Nano Nanoemulsion Formulation (Lipid + Surfactant) Dose->Nano High Dose

Decision matrix for selecting the optimal solubility enhancement strategy based on application.

References

  • Title: Benzoylacetone - LookChem. Source: lookchem.com.
  • Title: Effects of β-Cyclodextrin on the Keto−Enol Equilibrium of Benzoylacetone and on Enol Reactivity. Source: acs.org.
  • Title: Formulation of Drug-Cyclodextrin Complexes. Source: plasticsurgerykey.com.
  • Title: 4-(4-Hydroxyphenyl)but-3-en-2-one - Benchchem. Source: benchchem.com.

Sources

Optimization

stability issues of 4-Hydroxy-4-phenyl-3-buten-2-one under different conditions

Welcome to the Technical Support Center for 4-Hydroxy-4-phenyl-3-buten-2-one , commonly known as the enol tautomer of benzoylacetone (1-phenyl-1,3-butanedione). As a Senior Application Scientist, I frequently see researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Hydroxy-4-phenyl-3-buten-2-one , commonly known as the enol tautomer of benzoylacetone (1-phenyl-1,3-butanedione).

As a Senior Application Scientist, I frequently see researchers encounter irreproducibility when working with this β-diketone. The root cause almost always traces back to its dynamic structural nature: it exists in a delicate equilibrium between its keto and enol forms, making it highly sensitive to solvent polarity, pH, and environmental stressors.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these stability issues and provide self-validating protocols to ensure the integrity of your experimental data.

Section 1: Tautomeric Shifts and Solvent-Induced Instability

Q: Why does my NMR or UV-Vis spectrum change drastically depending on the solvent I use?

The Science: 4-Hydroxy-4-phenyl-3-buten-2-one is not a static molecule. In the solid state and in non-polar solvents, it exists almost exclusively (>95%) as the enol tautomer [1]. This is driven by a highly stable, resonance-assisted intramolecular hydrogen bond (O···H–O) that forms a pseudo-six-membered ring.

However, when you dissolve the compound in polar, protic solvents (like methanol or water), the solvent molecules compete for hydrogen bonding. This intermolecular interaction disrupts the internal hydrogen bond, shifting the equilibrium heavily toward the keto form (1-phenyl-1,3-butanedione)[1]. Because the enol and keto forms have entirely different electronic conjugations, their UV-Vis absorption maxima and NMR chemical shifts will differ drastically.

Table 1: Solvent Polarity vs. Tautomeric Distribution

SolventDielectric Constant (ε)Predominant FormMechanistic Causality
Cyclohexane 2.0Enol (>95%)Intramolecular H-bonding is preserved; no solvent competition.
Chloroform 4.8Enol (~85%)Weak solvent interactions maintain the enol ring stability.
Methanol 32.7Keto/Enol MixIntermolecular H-bonding with solvent disrupts the enol ring.
Water 80.1Keto (>80%)Strong solvation of the highly polar diketone shifts equilibrium.

Section 2: pH-Dependent Degradation (Retro-Claisen Cleavage)

Q: I observe unexpected side products during basic extractions (pH > 9). What is happening to my compound?

The Science: As a β-diketone, the compound is weakly acidic (pKa ≈ 8.7)[2]. In basic conditions, it deprotonates to form a highly reactive enolate anion. If the pH is sufficiently high, this enolate is susceptible to nucleophilic attack by hydroxide ions at the carbonyl carbon. This triggers a retro-Claisen condensation , cleaving the central C-C bond and irreversibly degrading your sample into benzoic acid and acetone[3].

RetroClaisen A 4-Hydroxy-4-phenyl-3-buten-2-one (Enol Form) B 1-Phenyl-1,3-butanedione (Keto Form) A->B Polar Solvent C Enolate Intermediate (Deprotonation by Base) B->C Strong Base (pH > 9) D Hydroxide Attack at Carbonyl C->D OH- Addition E C-C Bond Cleavage (Retro-Claisen) D->E Cleavage F Benzoic Acid + Acetone (Degradation Products) E->F Final Products

Base-catalyzed retro-Claisen degradation pathway of 4-hydroxy-4-phenyl-3-buten-2-one.

Section 3: Photostability and Oxidative Degradation

Q: My stock solutions degrade over time when left on the benchtop, even at neutral pH. Is it light-sensitive?

The Science: Yes. The extended conjugated system of the enol form acts as a chromophore. Upon UV/Vis irradiation, the molecule can enter an excited triplet state. If dissolved oxygen ( 3O2​ ) is present in your solvent, energy transfer occurs, generating highly reactive singlet oxygen ( 1O2​ )[4]. This singlet oxygen attacks the electron-rich double bond of the enol, leading to oxidative cleavage.

Troubleshooting Fix: Always store solutions in amber vials and degas your solvents (via argon sparging or freeze-pump-thaw cycles) if long-term solution stability is required.

Section 4: Standardized Experimental Workflows

To ensure trustworthy and reproducible data, you must treat the stability of 4-hydroxy-4-phenyl-3-buten-2-one not as an afterthought, but as a controlled variable. Below are the self-validating protocols designed to profile and mitigate degradation.

Protocol A: Preparation of Stable Stock Solutions

Causality: Minimizing solvent polarity and removing dissolved oxygen prevents both tautomeric shifting and photo-oxidation.

  • Solvent Selection: Choose a non-polar or weakly polar anhydrous solvent (e.g., HPLC-grade cyclohexane or dichloromethane) to lock the molecule in its stable enol form.

  • Degassing: Sparge the solvent with Argon for 15 minutes prior to dissolution to displace dissolved oxygen.

  • Dissolution: Dissolve the solid compound at 4°C to minimize thermal kinetic energy.

  • Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at -20°C.

  • Self-Validation Checkpoint: Run a baseline HPLC-UV (at 310 nm) immediately after prep. The enol peak should account for >98% of the Area Under Curve (AUC).

Protocol B: Forced Degradation Profiling (HPLC-UV)

Causality: By intentionally stressing the molecule under controlled extremes, you can map its specific degradation kinetics for your specific assay conditions.

  • Baseline Setup: Prepare three 1 mg/mL aliquots of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Conditions:

    • Alkaline Stress: Adjust Aliquot 1 to pH 10 using 0.1 M NaOH.

    • Thermal Stress: Heat Aliquot 2 to 65°C in a dark thermomixer.

    • Photo-Oxidative Stress: Expose Aliquot 3 (oxygenated) to a broad-spectrum UV lamp (310 nm).

  • Internal Control (Self-Validation): Maintain a 4th aliquot at pH 6.0, stored in the dark at 4°C. If this control shows >2% degradation during the experiment, your baseline solvent is contaminated, and the assay must be invalidated.

  • Sampling & Quenching: Pull 10 µL samples at 0, 1, 4, and 24 hours. Immediately quench alkaline samples with 0.1 M HCl to halt retro-Claisen cleavage before injection.

  • Analysis: Quantify the disappearance of the parent peak and the emergence of benzoic acid/acetone peaks.

StabilityWorkflow Start Pure Compound (Solid State, 4°C) SolPrep Stock Solution Prep (Non-polar solvent) Start->SolPrep Cond1 Thermal Stress (> 60°C) SolPrep->Cond1 Cond2 Alkaline Stress (pH > 9.0) SolPrep->Cond2 Cond3 Photo Stress (UV/Vis + O2) SolPrep->Cond3 HPLC HPLC-UV Analysis (Quantification) Cond1->HPLC Sampling Cond2->HPLC Sampling Cond3->HPLC Sampling Data Degradation Kinetics HPLC->Data

Standardized experimental workflow for forced degradation and stability profiling.

References

  • Belova, N. V., et al. "Tautomeric and Conformational Properties of Benzoylacetone, CH3-C(O)-CH2-C(O)-C6H5: Gas-Phase Electron Diffraction and Quantum Chemical Study." The Journal of Physical Chemistry A, 2012.

  • Iglesias, E. "Enolization of Benzoylacetone in Aqueous Surfactant Solutions: A Novel Method for Determining Enolization Constants." The Journal of Physical Chemistry, 1996.

  • Grokipedia Contributors. "Benzoylacetone - Chemical Properties and Stability." Grokipedia, 2024. 3

  • ChemRxiv Contributors. "Selective photodegradation of ketone-based polymers." ChemRxiv, 2023. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Hydroxy-4-phenyl-3-buten-2-one

Target Audience: Researchers, scientists, and drug development professionals. 4-Hydroxy-4-phenyl-3-buten-2-one is the highly stable enol tautomer of 1-phenyl-1,3-butanedione (commonly known as benzoylacetone)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

4-Hydroxy-4-phenyl-3-buten-2-one is the highly stable enol tautomer of 1-phenyl-1,3-butanedione (commonly known as benzoylacetone)[1]. It serves as a critical β-diketone building block in pharmaceutical synthesis, heterocyclic chemistry, and coordination chemistry. The compound is typically synthesized via the Claisen cross-condensation of acetophenone with ethyl acetate in the presence of a strong base, such as sodium ethoxide[2].

While the theoretical framework of this carbon-carbon bond-forming reaction is straightforward, practical execution—especially during scale-up—frequently introduces complex side reactions that compromise yield and purity[3]. This technical support guide is designed to provide synthetic chemists with mechanistic insights, diagnostic workflows, and self-validating protocols to suppress side reactions and optimize product isolation.

Mechanistic FAQs: Understanding the Causality of Side Reactions

Q1: Why does acetophenone self-condensation occur, and how do we prevent it? A1: Acetophenone possesses α-hydrogens with a pKa of ~19, making them significantly more acidic than the α-hydrogens of ethyl acetate (pKa ~25). When exposed to a base, the acetophenone enolate forms rapidly. If the local concentration of the electrophile (ethyl acetate) is insufficient, this enolate will attack unreacted acetophenone, leading to an aldol condensation that yields dypnone[4]. To prevent this, causality dictates an inverse addition strategy: slowly adding acetophenone to a pre-cooled solution containing an excess of ethyl acetate and base ensures the enolate is immediately trapped by the ester[3].

Q2: What causes the degradation of the product during workup? A2: In strong basic environments, 4-hydroxy-4-phenyl-3-buten-2-one is highly susceptible to retro-Claisen condensation[2]. Because the β-diketone is highly acidic, prolonged exposure to aqueous base or elevated temperatures allows hydroxide ions to attack the sterically less hindered carbonyl carbon. This cleaves the central C-C bond, yielding benzoic acid and acetone as major decomposition products[2]. Quenching the reaction promptly with cold, dilute acid is critical to locking the product in its stable enol form.

Q3: How does ester hydrolysis compete with the main reaction? A3: If trace water is present in the reagents or solvent, the ethoxide base reacts to form hydroxide, which rapidly saponifies ethyl acetate into acetic acid and ethanol. This not only consumes the electrophile but also neutralizes the base, stalling the condensation and reducing the overall yield.

Reaction Pathways & Diagnostic Workflows

To effectively troubleshoot your synthesis, it is crucial to map the competitive mechanistic pathways and establish a diagnostic workflow based on crude product analysis.

ReactionPathways Acetophenone Acetophenone KetoneEnolate Ketone Enolate (Kinetic/Thermodynamic) Acetophenone->KetoneEnolate Base (NaOEt) EtOAc Ethyl Acetate EsterEnolate Ester Enolate EtOAc->EsterEnolate Base (NaOEt) MainProduct 4-Hydroxy-4-phenyl-3-buten-2-one (Target Product) KetoneEnolate->MainProduct + EtOAc Side1 Dypnone (Aldol Byproduct) KetoneEnolate->Side1 + Acetophenone Side2 Ethyl Acetoacetate (Claisen Byproduct) EsterEnolate->Side2 + EtOAc

Mechanistic pathways showing the main Claisen cross-condensation versus competitive side reactions.

DiagnosticWorkflow Start Analyze Crude Product (GC-MS / NMR) Check1 High Dypnone Levels? Start->Check1 Check2 Ethyl Acetoacetate Present? Check1->Check2 No Sol1 Reduce Temp & Slow Acetophenone Addition Check1->Sol1 Yes Check3 Benzoic Acid + Acetone? Check2->Check3 No Sol2 Use Stronger Base (e.g., NaH) Check2->Sol2 Yes Sol3 Avoid Strong Base During Workup Check3->Sol3 Yes Target Optimal Yield of 4-Hydroxy-4-phenyl-3-buten-2-one Check3->Target No

Diagnostic workflow for identifying and resolving side reactions in benzoylacetone synthesis.

Quantitative Impact & Troubleshooting Matrix

The following table summarizes the quantitative impact of each side reaction on the overall yield and provides actionable preventative measures.

Side ReactionPrimary ByproductCausality / MechanismImpact on YieldPreventative Action
Acetophenone Aldol Condensation DypnoneKetone enolate attacks unreacted ketone due to poor mixing or low ester concentration.-15% to -30%Inverse addition; maintain excess ethyl acetate; control exotherm.
Ester Self-Condensation Ethyl AcetoacetateEster enolate attacks another ester molecule.-5% to -10%Use a stronger, non-nucleophilic base (e.g., NaH) to drive cross-condensation.
Ester Hydrolysis Acetic Acid & EthanolTrace water generates hydroxide, saponifying the ester.-5% to -15%Rigorous drying of reagents; perform reaction under an inert atmosphere (N₂/Ar).
Retro-Claisen Cleavage Benzoic Acid + AcetoneNucleophilic attack by base on the highly acidic β-diketone during prolonged reaction or workup.-10% to -25%Prompt acidic workup at low temperatures (<5 °C).

Self-Validating Experimental Protocol: Optimized Claisen Condensation

This protocol is engineered with self-validating checkpoints where physical changes (e.g., precipitation, temperature fluctuations) serve as real-time indicators of reaction success, ensuring trustworthiness at every step.

Reagents:

  • Acetophenone (1.0 eq, strictly dried)

  • Ethyl acetate (3.0 eq, anhydrous)

  • Sodium ethoxide (1.2 eq, freshly prepared)

  • Anhydrous diethyl ether (Solvent)

Step 1: Preparation of the Base Suspension Suspend sodium ethoxide in anhydrous diethyl ether under a nitrogen atmosphere.

  • Causality: An inert atmosphere prevents moisture ingress, eliminating the risk of ester hydrolysis.

  • Self-Validating Checkpoint: The suspension should remain free-flowing. Clumping indicates moisture contamination and premature base degradation.

Step 2: Electrophile Loading Add the anhydrous ethyl acetate (3.0 eq) to the base suspension and cool the mixture to 0–5 °C using an ice bath[3].

  • Causality: A large excess of the electrophile ensures that any ketone enolate formed in the next step will preferentially react with the ester rather than unreacted ketone.

Step 3: Controlled Enolate Generation (Inverse Addition) Slowly add acetophenone (1.0 eq) dropwise over 60 minutes while maintaining vigorous stirring and keeping the internal temperature below 10 °C[3].

  • Causality: The reaction is highly exothermic[3]. Slow addition controls the exotherm and maintains a low steady-state concentration of the ketone enolate. Because the ketone enolate is surrounded by an excess of the ester electrophile, the bimolecular aldol self-condensation (dypnone formation) is strongly disfavored[4].

Step 4: Reaction Maturation Allow the mixture to warm to room temperature and stir overnight to drive the reaction to completion[3].

  • Self-Validating Checkpoint: The sodium salt of 4-hydroxy-4-phenyl-3-buten-2-one will begin to precipitate as a dense, pale-yellow solid[3]. This precipitation is a thermodynamic sink that drives the equilibrium forward and visually confirms successful cross-condensation.

Step 5: Quenching and Acidic Workup Filter the precipitated sodium salt and wash with cold anhydrous ether to remove unreacted starting materials and organic-soluble byproducts (like dypnone). Dissolve the isolated salt in ice-cold water and immediately acidify with dilute acetic acid or sulfuric acid until the pH reaches 4-5[3].

  • Causality: Acidification must be performed slowly and at low temperatures to prevent the acid-catalyzed decomposition of the product or base-catalyzed retro-Claisen cleavage[3]. In strong basic environments, the central C-C bond can cleave to produce benzoic acid and acetone[2].

  • Self-Validating Checkpoint: The free 4-hydroxy-4-phenyl-3-buten-2-one will crash out of the aqueous solution as a pale crystalline solid[3].

Step 6: Isolation and Purification Filter the solid, wash thoroughly with cold water to remove inorganic salts, and recrystallize from an ethanol/water mixture to achieve >98% purity.

References

  • Title: Benzoylacetone - Grokipedia Source: grokipedia.com URL: 2

  • Title: 1-Phenylpentane-1,3-dione | 5331-64-6 | Benchchem Source: benchchem.com URL: 4

  • Title: Technical Support Center: Scaling Up Benzoylacetone Synthesis - Benchchem Source: benchchem.com URL: 3

  • Title: Benzoylacetone | 93-91-4 - ChemicalBook Source: chemicalbook.com URL: 1

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 4-Hydroxy-4-phenyl-3-buten-2-one

Welcome to the Technical Support Center for 4-Hydroxy-4-phenyl-3-buten-2-one (commonly known by its tautomeric name, benzoylacetone or 1-phenyl-1,3-butanedione). This compound is a critical β-diketone building block util...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Hydroxy-4-phenyl-3-buten-2-one (commonly known by its tautomeric name, benzoylacetone or 1-phenyl-1,3-butanedione). This compound is a critical β-diketone building block utilized in the synthesis of N-heterocycles, lanthanide coordination complexes, and active pharmaceutical ingredients (APIs).

Because its primary synthesis relies on the Claisen condensation—an equilibrium-driven, exothermic reaction—crude batches frequently suffer from a predictable profile of impurities. This guide provides drug development professionals and synthetic chemists with authoritative, mechanistically grounded troubleshooting and purification workflows.

Part 1: Mechanistic Origins of Common Impurities (The "Why")

To successfully purify your product, you must first understand the chemical causality behind the impurities in your crude mixture. The Claisen condensation of acetophenone and ethyl acetate is highly susceptible to side reactions if thermodynamic and kinetic parameters are not strictly controlled [1].

  • Unreacted Starting Materials : Because the condensation is an equilibrium process, incomplete conversion often leaves residual acetophenone and ethyl acetate in the matrix.

  • Dypnone (Self-Condensation) : Acetophenone can undergo a competing base-catalyzed aldol condensation with itself. If mixing efficiency is poor or localized "hot spots" develop during the exothermic addition of the base (e.g., sodium ethoxide or sodium hydride), dypnone (1,3-diphenyl-2-buten-1-one) is rapidly formed [1].

  • Acidic Hydrolysis Products : The presence of trace water in your solvent, or the use of hygroscopic bases, leads to the premature hydrolysis of the ester starting material. This generates acidic byproducts (e.g., acetic acid or benzoic acid, depending on the chosen synthetic route) [3].

  • Polymeric Species : Prolonged heating or exposure to atmospheric oxygen during the reaction can cause oxidative degradation of the enolate, resulting in highly colored (yellow/brown) polymeric impurities.

ReactionPathways Acetophenone Acetophenone Target 4-Hydroxy-4-phenyl-3-buten-2-one (Target Product) Acetophenone->Target Claisen Condensation Dypnone Dypnone (Self-Condensation) Acetophenone->Dypnone Base-Catalyzed Aldol Condensation EthylAcetate Ethyl Acetate EthylAcetate->Target Acids Acidic Impurities (Acetic Acid) EthylAcetate->Acids Hydrolysis (Trace Water) Base Base (e.g., NaOEt) Base->Target

Caption: Mechanistic pathways of benzoylacetone synthesis and common impurity formation.

Part 2: Quantitative Impurity Profiling

Before initiating purification, it is critical to profile the crude mixture. The table below summarizes the quantitative data regarding common impurities, their typical abundance in a crude batch, and the primary analytical methods for detection.

ImpurityMechanistic SourceTypical Crude AbundanceAnalytical DetectionPrimary Removal Method
Unreacted Acetophenone Incomplete conversion5 - 15%GC-MS / HPLC (UV)Vacuum drying / Recrystallization
Dypnone Aldol self-condensation2 - 10%^1H NMR (vinylic CH at ~6.8 ppm)Recrystallization (Remains in mother liquor)
Acetic / Benzoic Acid Ester hydrolysis1 - 5%pH shift / HPLCAqueous NaHCO3 wash
Polymeric Byproducts Oxidative degradation< 2%Visual (Yellow/Brown color)Activated charcoal filtration

Part 3: Self-Validating Purification Protocols

We recommend a two-stage purification approach: a chemical wash followed by a physical separation. These protocols are designed as self-validating systems , meaning they contain built-in experimental checks to confirm success at each step.

Protocol A: Aqueous Bicarbonate Wash (Removal of Acidic Impurities)

Causality: Acidic impurities like acetic or benzoic acid will co-crystallize with your product and degrade its stability. Converting them to water-soluble sodium salts forces them into the aqueous phase.

  • Dissolution : Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a ratio of 10 mL solvent per 1 g of crude.

  • Neutralization : Transfer to a separatory funnel and add an equal volume of 5% aqueous sodium bicarbonate (NaHCO3).

  • Extraction & Venting : Shake vigorously. Validation Check 1 : You must observe CO2 gas evolution (vent frequently). The cessation of gas evolution upon subsequent washes validates that all acidic impurities have been neutralized.

  • Phase Separation : Allow the layers to separate. Drain the lower aqueous layer.

  • Validation Check 2 : Acidify a small aliquot of the discarded aqueous layer with 1M HCl. If a white precipitate (benzoic acid) or a sharp vinegar odor (acetic acid) forms, the extraction successfully removed the target impurities.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Protocol B: Decolorization and Recrystallization (Removal of Dypnone & Organics)

Causality: Dypnone and unreacted acetophenone are highly soluble in cold ethanol, whereas 4-Hydroxy-4-phenyl-3-buten-2-one has a steep solubility curve, making ethanol the ideal recrystallization solvent [2].

  • Heating : Suspend the concentrated crude solid in minimal absolute ethanol (approx. 3-5 mL per gram). Heat to a gentle reflux until dissolved.

  • Decolorization (If necessary) : If the solution is distinctly yellow or brown, remove from heat and add 0.5% w/w activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and adsorbed polymeric impurities [2].

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (4 °C) for 2 hours. Validation Check 3 : Pure product will precipitate as colorless, needle-like crystals. If the product forms an oil, the solvent ratio is incorrect or dypnone concentration is too high (see FAQ below).

  • Isolation : Filter via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.

PurificationWorkflow Crude Crude Reaction Mixture AqueousWash Aqueous Wash (Water & Dilute NaHCO3) Crude->AqueousWash OrganicLayer Organic Phase (Target + Neutral Impurities) AqueousWash->OrganicLayer Extract AqueousLayer Aqueous Phase (Salts & Acidic Impurities) AqueousWash->AqueousLayer Discard Charcoal Activated Charcoal Treatment (Hot Ethanol) OrganicLayer->Charcoal Dissolve Recrystallization Recrystallization (Cooling to 4°C) Charcoal->Recrystallization Hot Filtration MotherLiquor Mother Liquor (Dypnone & Unreacted SM) Recrystallization->MotherLiquor Filtrate PureProduct Pure 4-Hydroxy-4-phenyl-3-buten-2-one (Colorless Crystals) Recrystallization->PureProduct Filter

Caption: Step-by-step workflow for the isolation and purification of benzoylacetone.

Part 4: Troubleshooting FAQs

Q1: During recrystallization, my product is "oiling out" instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the melting point of the solute is depressed below the temperature of the solvent due to high concentrations of impurities (specifically dypnone and unreacted acetophenone)[1]. Pure 4-Hydroxy-4-phenyl-3-buten-2-one has a melting point of 54-56 °C [4]. Troubleshooting step: Reheat the mixture until the oil dissolves, add a slightly larger volume of ethanol, and allow it to cool much more slowly. Alternatively, seed the solution with a pure crystal of benzoylacetone before it reaches the oiling temperature.

Q2: My final product still has a faint yellow tint after one recrystallization. Is it safe to use for downstream lanthanide complexation? A2: No. Lanthanide luminescence is highly sensitive to quenching by colored polymeric impurities. You must repeat the recrystallization using the activated charcoal protocol (Protocol B, Step 2). Ensure you use a minimal amount of charcoal, as excessive use will adsorb your target product and drastically reduce your yield [2].

Q3: How can I analytically validate that the dypnone impurity has been completely removed? A3: ^1H NMR is the most definitive method. In pure 4-Hydroxy-4-phenyl-3-buten-2-one, the enol -OH proton appears far downfield at ~16.1 ppm, and the vinylic proton of the enol core appears as a sharp singlet at ~6.1 ppm. If dypnone is present, you will observe an additional vinylic proton signal further downfield at ~6.8 ppm. Absence of the 6.8 ppm peak validates the successful removal of the self-condensation impurity.

References

  • Title: Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Validating the Structure of 4-Hydroxy-4-phenyl-3-buten-2-one

Executive Summary & The Tautomeric Challenge 4-Hydroxy-4-phenyl-3-buten-2-one (also known as the enol form of benzoylacetone) is a critical β-diketone intermediate used extensively in drug development, coordination chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Tautomeric Challenge

4-Hydroxy-4-phenyl-3-buten-2-one (also known as the enol form of benzoylacetone) is a critical β-diketone intermediate used extensively in drug development, coordination chemistry, and materials science [1][1]. Validating the exact structural state of this molecule is notoriously challenging due to keto-enol tautomerism. In solution, the molecule exists in a dynamic equilibrium between the diketo form (1-phenyl-1,3-butanedione) and its enol tautomers.

Because the enol form dictates the molecule's reactivity as a Michael acceptor and its capacity for metal chelation, confirming its presence over the keto form is paramount. In non-polar environments and the solid state, the keto form is virtually absent, and the molecule exists predominantly as a strongly hydrogen-bonded enol [2][2]. This guide objectively compares the three primary analytical modalities—NMR, FT-IR, and X-Ray Crystallography—used to definitively validate this structure.

Analytical Modalities: A Comparative Evaluation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Performance: The gold standard for quantifying solution-state tautomeric ratios.

  • Causality & Mechanism: The tautomeric exchange in β-diketones is a rapid intramolecular proton transfer. While the NMR timescale (milliseconds) is generally slower than this exchange—often resulting in time-averaged signals—dissolving the compound in a non-polar solvent like CDCl₃ pushes the equilibrium almost entirely (>95%) toward the enol form [3][3]. The defining structural feature of 4-hydroxy-4-phenyl-3-buten-2-one is its strong intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen. This bond severely deshields the hydroxyl proton, pushing its ¹H NMR chemical shift to a highly distinct ~16.0 ppm [4][4]. Furthermore, ¹³C NMR elegantly resolves the structural backbone by distinguishing the enolic carbon (~183.6 ppm) from the carbonyl carbon (~192.9 ppm) and the vinylic carbon (~96.1 ppm) [3][3].

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Performance: Optimal for probing hydrogen bond strength and solid-state instantaneous structures.

  • Causality & Mechanism: Unlike NMR, the vibrational timescale of FT-IR (femtoseconds) captures instantaneous snapshots of the molecule. The formation of the enol tautomer creates a highly conjugated system. This conjugation, coupled with the strong intramolecular hydrogen bonding, shifts the C=O stretching frequency from a typical unconjugated keto region (~1715 cm⁻¹) down to ~1603 cm⁻¹ [5][5]. Additionally, the O-H stretch becomes extremely broad—often masking the C-H stretches—due to the varying O-H distances inherent in a dynamic hydrogen bond network [5][5].

X-Ray Crystallography (XRD)
  • Performance: The definitive method for absolute 3D solid-state structure.

  • Causality & Mechanism: While NMR and IR provide connectivity and functional group data, XRD directly maps electron density. It validates the exact position of the enol double bond by measuring bond lengths. A true C=O bond is ~1.22 Å, while a C-O(H) bond is ~1.32 Å. By comparing these bond lengths, researchers can definitively prove whether the enolization is directed toward the methyl group or the phenyl ring in the solid state.

Quantitative Data Comparison: Keto vs. Enol Forms

To accurately validate the synthesis or isolation of 4-hydroxy-4-phenyl-3-buten-2-one, researchers must cross-reference their analytical outputs against the expected signals for both tautomeric possibilities.

Analytical Target1-Phenyl-1,3-butanedione (Keto Form)4-Hydroxy-4-phenyl-3-buten-2-one (Enol Form)
¹H NMR (CDCl₃) ~4.00 ppm (CH₂ singlet)~6.18 ppm (CH=), ~16.0 ppm (Chelated OH)
¹³C NMR (CDCl₃) ~55.0 ppm (CH₂), ~195-200 ppm (C=O)~96.1 ppm (CH=), ~183.6 ppm (C-OH), ~192.9 ppm (C=O)
FT-IR (Solid State) ~1715 cm⁻¹ (Unconjugated C=O)~1603 cm⁻¹ (Conjugated C=O), Broad OH (2600-3200 cm⁻¹)
XRD Bond Lengths C-C (~1.54 Å), C=O (~1.22 Å)C=C (~1.34 Å), C-OH (~1.32 Å)

Experimental Protocols: Self-Validating Systems

An analytical experiment is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure structural integrity is proven, not just assumed.

Protocol 1: Quantitative ¹H & ¹³C NMR Acquisition

Objective: Determine the tautomeric ratio and confirm the specific enol structure.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃.

    • Causality: Anhydrous CDCl₃ is strictly required because trace water disrupts the intramolecular hydrogen bond, artificially shifting the equilibrium toward the keto form and broadening the OH signal [2][2].

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). This provides a self-validating 0.00 ppm reference to ensure chemical shifts (especially the highly sensitive 16.0 ppm OH signal) are accurately calibrated.

  • Acquisition Parameters (¹H): Set the relaxation delay (D1) to a minimum of 5 seconds.

    • Causality: The enolic proton and quaternary carbons lack adjacent protons to facilitate rapid relaxation (long T1 times). A short D1 will result in incomplete relaxation, leading to inaccurate integration and an underestimation of the enol ratio.

  • Data Analysis: Integrate the vinylic proton (~6.18 ppm) against the methyl protons (~2.20 ppm) to confirm the 1:3 stoichiometric ratio of the enol form [4][4].

Protocol 2: Moisture-Free FT-IR Analysis

Objective: Validate the conjugated carbonyl and chelated hydroxyl stretches.

  • Background Calibration: Collect a background spectrum of the empty ATR crystal immediately before the sample.

    • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 3500-4000 cm⁻¹ region, which can mask or be confused with the broad chelated O-H stretch of the enol.

  • Sample Loading: Apply the solid sample to the diamond ATR crystal and apply consistent pressure using the anvil.

  • Validation Check: Verify the absence of a sharp peak at ~1715 cm⁻¹. The presence of this peak indicates either contamination with the diketo form or disruption of the enol structure. The primary carbonyl band must appear conjugated at ~1603 cm⁻¹ [5][5].

Workflow Visualization

ValidationWorkflow Start Sample: 4-Hydroxy-4-phenyl-3-buten-2-one NMR 1H & 13C NMR (Solution State) Start->NMR Dissolve in Anhydrous CDCl3 IR FT-IR Spectroscopy (Vibrational Modes) Start->IR ATR / KBr Pellet XRD X-Ray Crystallography (Solid State) Start->XRD Single Crystal Growth NMR_Data Quantify Keto-Enol Ratio Identify H-Bonding (~16 ppm) NMR->NMR_Data IR_Data Detect Conjugated C=O & Chelated O-H Stretches IR->IR_Data XRD_Data Measure Bond Lengths (C=C vs C-C, C=O vs C-OH) XRD->XRD_Data Validation Comprehensive Structural Validation NMR_Data->Validation IR_Data->Validation XRD_Data->Validation

Figure 1: Multi-modal analytical workflow for validating the tautomeric structure of β-diketones.

References

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. ResearchGate.2

  • Preparation of β-Keto esters and β-Diketones. AWS.4

  • 13C NMR Spectroscopic Study of the Tautomeric Equilibrium in p-Phenyl Substituted Benzoylacetones. RSC Publishing.3

  • 4-Hydroxy-4-phenyl-3-buten-2-one. PubChem - NIH.1

  • Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane. JCSP.5

Sources

Comparative

Confirming the Biological Activity of 4-Hydroxy-4-phenyl-3-buten-2-one In Vitro: A Comparative Technical Guide

Executive Summary 4-Hydroxy-4-phenyl-3-buten-2-one is the highly reactive, biologically significant enol tautomer of 1-phenyl-1,3-butanedione (commonly known as benzoylacetone)[1]. In both aqueous and organic environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-4-phenyl-3-buten-2-one is the highly reactive, biologically significant enol tautomer of 1-phenyl-1,3-butanedione (commonly known as benzoylacetone)[1]. In both aqueous and organic environments, the keto-enol equilibrium strongly favors this enol form due to the thermodynamic stabilization provided by an extended conjugated system and intramolecular hydrogen bonding. In the fields of medicinal chemistry and drug discovery, this compound serves as a baseline antimicrobial agent, a precursor for anti-proliferative pyran derivatives[2], and a critical bidentate ligand (O,O-donor) for synthesizing highly potent metallo-pharmaceuticals[3].

This guide provides an objective comparison of the compound's in vitro biological performance against its structural alternatives and details self-validating experimental protocols for confirming its activity.

Molecular Rationale & Mechanism of Action

The native biological activity of 4-hydroxy-4-phenyl-3-buten-2-one stems from its ability to interact with biological nucleophiles and chelate essential trace metals. However, its efficacy is exponentially amplified when pre-complexed with metal ions or when its structure is modified via halogenation.

  • The Chelation Effect (Overton's Concept): The enol hydroxyl group undergoes deprotonation to coordinate with metal ions (such as Ti(IV), Sn(IV), or Cu(II)). This coordination significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor oxygen atoms. The resulting lipophilic metal chelate complex can easily permeate the lipid bilayer of bacterial cell membranes, leading to the disruption of cellular respiration and the blockade of protein synthesis[3].

  • Fluorination & Membrane Targeting: Substituting the terminal methyl group with a trifluoromethyl group yields 4,4,4-trifluoro-1-phenyl-1,3-butanedione. The unique trifluoromethyl group drastically enhances the lipophilicity and metabolic stability of the molecule[4]. In vitro studies suggest that this fluorinated alternative directly targets bacterial membrane transporters and exhibits strong synergism with efflux pump inhibitors like promethazine[5].

MOA A 4-Hydroxy-4-phenyl-3-buten-2-one (Enol Tautomer) B Metal Ion Coordination (e.g., Ti4+, Sn4+) A->B Deprotonation & Chelation C Formation of Lipophilic Metal Chelate Complex B->C O,O-bidentate binding D Enhanced Penetration of Bacterial Lipid Bilayer C->D Overton's Concept E Disruption of Cellular Respiration & Protein Synthesis D->E Intracellular Target Binding F Cell Death / Bacteriostatic Effect E->F

Figure 1: Mechanism of action for 4-hydroxy-4-phenyl-3-buten-2-one via metal chelation.

Comparative Performance Analysis

To objectively evaluate the performance of 4-hydroxy-4-phenyl-3-buten-2-one, it must be benchmarked against its structural derivatives and complexed forms. The table below synthesizes in vitro performance data across various validated studies.

Compound / DerivativeStructural ModificationPrimary Biological TargetIn Vitro Activity ProfileRef
4-Hydroxy-4-phenyl-3-buten-2-one Unmodified (Baseline)General microbial membranesModerate baseline antibacterial activity; active precursor for cytotoxic 4H-pyran derivatives.[1],[2]
4,4,4-Trifluoro-1-phenyl-1,3-butanedione TrifluoromethylationBacterial membrane transportersPotent against Gram-positive (B. megaterium); Highly synergistic with promethazine against E. coli.[4],[5]
[TiCl₂(bzac)(L)] Complexes Ti(IV) ChelationCellular respiration & protein synthesisHigh potency (MIC ~15.6 µg/mL) against P. aeruginosa and S. aureus.[3]
Organotin(IV)-bzac Complexes Sn(IV) ChelationIntracellular targetsStrong bacteriostatic activity against E. coli O157:H7 at 50-100 ppm concentrations.[6]
Mixed Ligand Adducts (e.g., Ni(II)) Ni(II) + SalicylaldehydeMicrobial cell wallEnhanced activity towards Gram-positive and Gram-negative strains compared to free ligand.[7]

Validated In Vitro Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include strict internal controls to account for solvent toxicity and baseline microbial growth.

Protocol A: Turbidimetric Kinetic Assay for Bacteriostatic Activity

Causality & Rationale: While standard endpoint assays provide a qualitative zone of inhibition, the turbidimetric kinetic method allows for the real-time monitoring of microbial specific growth rates[6]. This dynamic approach is essential for distinguishing whether 4-hydroxy-4-phenyl-3-buten-2-one and its derivatives are merely pausing growth (bacteriostatic) or actively killing the cells (bactericidal).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strain (e.g., Escherichia coli ATCC 8739) in nutrient broth at 37°C with continuous shaking at 250 rpm for 18 hours to ensure the bacteria reach the logarithmic growth phase[6].

  • Vehicle Control Validation (Critical): Dissolve the test compound in Dimethyl Sulfoxide (DMSO). You must prepare a negative control containing only the equivalent volume of DMSO in nutrient broth. This proves that any observed growth inhibition is due to the compound, not solvent toxicity[6].

  • Treatment Application: Inoculate 7 mL of fresh culture medium containing varying concentrations of the test compound (e.g., 50, 80, 100 ppm) with 0.14 mL of the standardized bacterial inoculum[6].

  • Kinetic Monitoring: Incubate the mixtures at 37°C (250 rpm). Measure the Optical Density (OD) at 600 nm using a spectrophotometer at regular intervals (e.g., every 2 hours).

  • Data Synthesis: Plot ln(Nt​) (where Nt​ is the absorbance at time t ) against time. Use the equation ln(Nt​)=ln(N0​)+kT to analyze the specific growth rate. A flattening of the curve relative to the vehicle control confirms a bacteriostatic effect[6].

Workflow Step1 Inoculum Preparation (e.g., E. coli) Step3 Incubation (37°C, 250 rpm) Step1->Step3 Step2 Compound Dilution (DMSO + Broth) Step2->Step3 Step4 OD Measurement (Spectrophotometry) Step3->Step4 Time-course sampling Step5 Kinetic Growth Curve Analysis Step4->Step5 ln(Nt) vs Time

Figure 2: Workflow for the turbidimetric kinetic method to assess bacteriostatic activity.

Protocol B: Agar Well Diffusion Method for Broad-Spectrum Screening

Causality & Rationale: This method is utilized for rapid, broad-spectrum screening of the compound against multiple pathogenic strains simultaneously[3]. It relies on the diffusion of the compound through the agar matrix, which is highly dependent on the compound's lipophilicity and molecular weight.

Step-by-Step Methodology:

  • Plate Preparation: Pour sterile Mueller-Hinton Agar (MHA) into Petri dishes and allow it to solidify at room temperature[7].

  • Bacterial Seeding: Swab the surface of the agar with a standardized suspension (adjusted to a 0.5 McFarland standard) of the test microorganisms (e.g., S. aureus MTCC 3160, P. aeruginosa MTCC 1035)[3].

  • Well Creation & Loading: Punch 6 mm wells into the agar using a sterile cork borer. Load 100 µL of the compound solution (typically 1 mg/mL in DMSO) into the test wells[3].

  • Internal Standards: Load one well with pure DMSO (Negative Control) and another with a standard broad-spectrum antibiotic like Chloramphenicol or Erythromycin (Positive Control) to validate the assay's sensitivity and provide a comparative baseline[7],[8].

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the diameter of the clear zone of inhibition (in mm) using a Vernier caliper to quantify antimicrobial efficacy[3].

References

  • ct-DNA Binding and Antibacterial Activity of Octahedral Titanium (IV) Heteroleptic (Benzoylacetone and Hydroxamic Acids) Complexes National Center for Biotechnology Information (PMC). URL:[Link]

  • Antimicrobial activities of some mixed ligands adducts of benzoylacetone and salicylaldehyde SciSpace. URL:[Link]

  • Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone Semantic Scholar. URL:[Link]

  • Synthesis, Characterization and Antibacterial Activity of Organotin (IV) Complexes with Benzoylacetone Benzhydrazone Ligand International Institute of Chemical, Biological & Environmental Engineering (IICBE). URL:[Link]

  • Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine PubMed (National Institutes of Health). URL: [Link]

  • Synthesis and Biological Activities of Substituted 1,2-Diazole Derivatives Asian Journal of Chemistry. URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 4-Hydroxy-4-phenyl-3-buten-2-one vs. Structurally Analogous β-Diketones

Executive Summary 4-Hydroxy-4-phenyl-3-buten-2-one, predominantly recognized in its highly stable cis-enol tautomeric form as benzoylacetone (bzac), is a versatile and powerful β-diketone[1]. Unlike its symmetric structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-4-phenyl-3-buten-2-one, predominantly recognized in its highly stable cis-enol tautomeric form as benzoylacetone (bzac), is a versatile and powerful β-diketone[1]. Unlike its symmetric structural analogs—such as the purely aliphatic acetylacetone (acac) and the purely aromatic dibenzoylmethane (dbm)—benzoylacetone features an asymmetric molecular architecture comprising one electron-withdrawing phenyl ring and one electron-donating methyl group[2]. This structural dichotomy imparts unique electronic tuning, steric properties, and regioselectivity, making it a superior candidate for specialized metal chelation, solvent extraction, and the development of bioactive pharmacological agents[2].

Structural and Electronic Foundations

The functional efficacy of β-diketones is fundamentally governed by their keto-enol tautomerism. In both aqueous surfactant solutions and the solid state, benzoylacetone exists almost exclusively as the cis-enol tautomer[1][3].

Causality in Molecular Design: The extended π-conjugation provided by the phenyl ring stabilizes the enol form, while a strong intramolecular hydrogen bond creates a quasi-aromatic chelate ring[1][4]. The inherent asymmetry of the molecule results in differential electrophilicity between the two carbonyl carbons. When deployed as a precursor for heterocyclic synthesis (e.g., pyrazoles), this differential directs cyclization regioselectively, favoring the formation of specific isomers that are entirely inaccessible using symmetric diketones[2].

Comparative Efficacy in Metal Chelation and Solvent Extraction

β-diketones are premier extractants for transition metals. Their extraction efficacy is tightly linked to the acidity of the enolic proton (pKa), which is directly modulated by the substituents attached to the carbonyl carbons[5].

Causality in Extraction Dynamics: The electron-withdrawing nature of the phenyl group in benzoylacetone increases the acidity of the enolic proton via resonance compared to the aliphatic methyl groups in acetylacetone. Consequently, metal complexation and extraction can occur at a lower, more favorable pH. Dibenzoylmethane, possessing two phenyl groups, exhibits the highest acidity and absolute extraction efficiency[5]. However, benzoylacetone offers a superior balance: it provides greater lipophilicity than acetylacetone while avoiding the severe steric hindrance and poor organic solubility often encountered with the bulky dibenzoylmethane[2].

Table 1: Comparative Cu(II) Extraction Efficacy of β-Diketones
LigandStructure TypeSymmetrypH_1/2 for Cu(II) ExtractionMax Cu(II) Extraction (%)
Acetylacetone (acac) AliphaticSymmetric10.7550%
Benzoylacetone (bzac) MixedAsymmetric10.08Intermediate (~75%)
Dibenzoylmethane (dbm) AromaticSymmetric9.8599%
Data derived from comparative liquid-liquid partition studies in ammonia/methylene chloride systems[5].

Pharmacological and Biological Efficacy

Beyond chemical synthesis, the derivatives and metal complexes of 4-hydroxy-4-phenyl-3-buten-2-one demonstrate significant biological efficacy, particularly in antimicrobial and oncological applications.

  • Antimicrobial Activity: Copper(II) complexes of benzoylacetone (Cu-bzac) exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[6]. The lipophilic nature of the complex facilitates deep penetration through the bacterial cell membrane. Once internalized, the complex induces membrane pore formation and disrupts the electron transport chain, leading to cell death[6]. In comparative assays, Cu-bzac complexes demonstrated efficacy comparable to standard broad-spectrum antibiotics like streptomycin[6].

  • Cytotoxic Activity: Pyrazole derivatives synthesized via the regioselective condensation of benzoylacetone demonstrate targeted antiproliferative activity. Specific bipyrazole derivatives have shown superior cytotoxic efficacy against human breast cancer cell lines (MCF-7) compared to standard chemotherapeutics like doxorubicin at 48 hours. This highlights the critical role of the asymmetric phenyl substituent in optimizing structure-activity relationships (SAR)[7].

Experimental Protocols (Self-Validating Systems)

Protocol A: Liquid-Liquid Extraction and Efficacy Validation
  • Preparation: Prepare a 10 mM aqueous solution of Cu(II) ions. Buffer the solution to a precise pH (range 3–11) using acetate or ammonia buffers to strictly control the protonation state of the ligand.

  • Organic Phase: Prepare a stoichiometric excess of the β-diketone (benzoylacetone) in a non-polar organic solvent (e.g., methylene chloride).

  • Extraction: Combine equal volumes of the aqueous and organic phases. Agitate at 100 rpm at 25°C for 1 hour to ensure thermodynamic equilibrium is reached.

  • Validation & Analysis: Separate the phases. Quantify the remaining Cu(II) concentration in the aqueous phase using UV-Vis spectrophotometry.

  • System Self-Validation: Calculate the distribution ratio ( D ). Plot logD versus pH. The system is validated if the slope of the linear region approximates the charge of the metal ion (+2 for Cu), confirming the stoichiometry of the extracted complex. The pH at which 50% extraction occurs ( pH1/2​ ) serves as the objective metric for comparative efficacy.

Protocol B: Synthesis and Antimicrobial Evaluation of Cu(II)-Benzoylacetonate
  • Synthesis: Dissolve 4-hydroxy-4-phenyl-3-buten-2-one (2 equivalents) in methanol. Slowly add an aqueous solution of copper(II) acetate (1 equivalent) under continuous stirring.

  • Crystallization: Stir the mixture at room temperature until a precipitate forms. Filter, wash with cold methanol, and dry under vacuum to isolate the trans-[Cu(bzac)₂] complex.

  • Structural Validation: Confirm the complex structure using X-ray crystallography to verify the distorted square-planar or square-pyramidal geometry.

  • Efficacy Assay: Perform a disk diffusion assay against MRSA strains and measure the zone of inhibition against a streptomycin control.

  • Mechanistic Validation: Treat MRSA cultures with the complex and prepare samples for Scanning Electron Microscopy (SEM). The protocol is self-validating if SEM micrographs confirm membrane blebbing and pore formation, physically corroborating the biochemical disruption of the cell membrane.

Visualizations

Workflow Start Prepare Aqueous Metal Solution (e.g., Cu(II) 10mM) Buffer Adjust pH (3-11) using Acetate/Ammonia Buffers Start->Buffer Extraction Liquid-Liquid Extraction (Shake at 100 rpm, 25°C) Buffer->Extraction Organic Prepare Organic Phase (Benzoylacetone in CH2Cl2) Organic->Extraction Separation Phase Separation Extraction->Separation Analysis Spectrophotometric Analysis of Aqueous Phase Separation->Analysis Efficacy Determine Extraction Efficacy (% Extraction & pH_1/2) Analysis->Efficacy

Experimental workflow for evaluating the metal extraction efficacy of β-diketones.

Mechanism Ligand 4-Hydroxy-4-phenyl-3-buten-2-one (Enol Ligand) Complex Cu(II)-Benzoylacetonate Complex (Lipophilic) Ligand->Complex Chelation Metal Cu(II) Ions Metal->Complex Membrane Penetration of Bacterial Cell Membrane (MRSA) Complex->Membrane Enhanced Lipophilicity ETC Disruption of Electron Transport Chain Membrane->ETC Membrane Damage Death Bacterial Cell Death (Bactericidal Effect) ETC->Death

Antimicrobial mechanism of action for Cu(II)-benzoylacetonate complexes against MRSA.

References

  • Witt, K., & Radzyminska-Lenarcik, E. "Studies of the aromatic β-diketones as extractant of copper ions." E3S Web of Conferences. URL: [Link]

  • Pérez-Juste, J. et al. "Enolization of Benzoylacetone in Aqueous Surfactant Solutions: A Novel Method for Determining Enolization Constants." The Journal of Physical Chemistry. ACS Publications. URL: [Link]

  • Madsen, G. K. et al. "Car–Parrinello and path integral molecular dynamics study of the intramolecular hydrogen bonds in the crystals of benzoylacetone and dideuterobenzoylacetone." RSC Publishing. URL: [Link]

  • Paixão, D. A. et al. "Synthesis and structural studies of 1-phenyl-1,3-butanedione copper(II) complexes as an excellent antimicrobial agent against methicillin-resistant Staphylococcus aureus." ResearchGate. URL: [Link]

  • Herbstein, F. H. et al. "X-ray and neutron diffraction study of benzoylacetone in the temperature range 8-300 K: comparison with other cis-enol molecules." Acta Crystallographica. PubMed/NIH. URL:[Link]

  • El-Borai, M. A. et al. "Synthesis and cytotoxic activity of some new bipyrazole derivatives." CLOCKSS. URL: [Link]

Sources

Comparative

Comparative Biological Profiling: 4-Hydroxy-4-phenyl-3-buten-2-one vs. Traditional Chalcones

In the landscape of early-stage drug discovery, the selection of an appropriate molecular scaffold dictates the downstream success and reliability of biological assays. 4-Hydroxy-4-phenyl-3-buten-2-one (the stable enol t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-stage drug discovery, the selection of an appropriate molecular scaffold dictates the downstream success and reliability of biological assays. 4-Hydroxy-4-phenyl-3-buten-2-one (the stable enol tautomer of 1-phenyl-1,3-butanedione, commonly known as benzoylacetone) is frequently compared to traditional chalcones (1,3-diphenyl-2-propen-1-ones) due to the shared presence of an α,β-unsaturated carbonyl motif.

However, as a Senior Application Scientist, I frequently observe that treating these two classes interchangeably leads to flawed assay interpretations. Their electronic environments dictate entirely different reactivity profiles, target specificities, and off-target liabilities. This guide provides an objective, data-driven comparison of their performance across key biological assays, grounded in mechanistic causality.

Structural Causality & Mechanistic Divergence

The fundamental difference between these two scaffolds lies in their electrophilicity. Traditional chalcones possess a highly electrophilic beta-carbon, making them potent Michael acceptors . While this allows them to covalently bind to cellular nucleophiles (such as cysteine residues on the Keap1 protein to activate antioxidant pathways), it also introduces a high risk of indiscriminate binding, often flagging them as Pan-Assay Interference Compounds (PAINS)[1].

Conversely, 4-hydroxy-4-phenyl-3-buten-2-one features an enolized beta-diketone core. The oxygenation at the beta-carbon neutralizes extreme electrophilicity. Instead of acting as a direct Michael acceptor, it serves two distinct, highly specific mechanistic roles:

  • A Bidentate (O,O) Ligand: It readily chelates transition metals (e.g., Organotin, Copper) to form lipophilic complexes capable of penetrating bacterial membranes[2].

  • A Rigid Synthon for Cyclization: It acts as a precursor for multi-component reactions to synthesize highly target-specific heterocycles, such as anti-proliferative pyrans and COX-2 selective pyrazoles[3],[4].

G A 4-Hydroxy-4-phenyl-3-buten-2-one (Enol Form) C Metal Chelation (O,O-Bidentate) A->C Transition Metals D Heterocycle Cyclization (e.g., Pyrazoles) A->D Hydrazines/Aldehydes B Traditional Chalcones (1,3-Diphenyl-2-propen-1-one) E Michael Addition (Thiol Alkylation) B->E Cellular Nucleophiles F Antimicrobial Metal Complexes C->F G COX-2 Inhibitors (Celecoxib analogs) D->G H Keap1/Nrf2 Activation & Cytotoxicity E->H

Mechanistic divergence between 4-hydroxy-4-phenyl-3-buten-2-one and chalcones in biological targets.

Comparative Performance in Key Biological Assays

To objectively evaluate these compounds, we must look at their quantitative performance across standardized biological assays.

Table 1: Comparative Physicochemical and Mechanistic Profile
Feature4-Hydroxy-4-phenyl-3-buten-2-one (Enol)Traditional Chalcones (1,3-Diaryl-2-propen-1-ones)
Primary Reactive Motif O,O-Bidentate Enol / Beta-Diketoneα,β-Unsaturated Ketone
Dominant Mechanism Metal Chelation, Heterocycle PrecursorMichael Addition to Cysteine Thiols
Off-Target Toxicity Risk Low (Requires targeted complexation)Moderate to High (PAINS liability)
Key Biological Applications Antimicrobial (Metal complexes), COX-2 InhibitorsAntioxidant, Anti-inflammatory, Nrf2 Activation
Table 2: Quantitative Performance in Standard Biological Assays
Assay TypeTarget / Cell Line4-Hydroxy-4-phenyl-3-buten-2-one DerivativesChalcone Derivatives
Anti-proliferative A549 (Lung Cancer)High potency (IC50 < 10 µM for pyran adducts)[3]Variable (IC50 10-50 µM)
Antimicrobial E. coli / S. aureusExcellent (MIC 8-64 µg/mL via Organotin/Cu)[2]Moderate (MIC 64-256 µg/mL)[1]
Anti-inflammatory COX-2 EnzymeHigh selectivity (as 1,5-diarylpyrazoles)[4]Non-selective COX/LOX inhibition

Assay Insights:

  • Anti-Proliferative Assays: Multi-component reactions utilizing benzoylacetone yield 4H-pyran derivatives that demonstrate exceptional anti-proliferative activity against A549 cell lines, often outperforming positive controls like Foretinib[3].

  • Antimicrobial Assays: While chalcones exhibit baseline antimicrobial properties, coordinating 4-hydroxy-4-phenyl-3-buten-2-one with Organotin(IV) drastically lowers the Minimum Inhibitory Concentration (MIC). The metal complexation increases the lipophilic character of the molecule, facilitating superior penetration through the bacterial lipid bilayer[2].

  • Enzyme Inhibition (COX-2): Direct Claisen condensation of benzoylacetone derivatives with hydrazines yields 1,5-diarylpyrazoles (the structural foundation of Celecoxib). This rigid cyclization provides absolute selectivity for the COX-2 active site, a feat rarely achieved by flexible, reactive chalcones[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to verify the integrity of the biological environment before data is extracted.

Workflow Step1 Compound Formulation (DMSO Stock) Step2 Target Incubation (Cells / Enzymes) Step1->Step2 Step3 Kinetic Monitoring (OD600 / EIA) Step2->Step3 Step4 Data Analysis (IC50 / MIC / SI) Step3->Step4

Standardized biological assay workflow for evaluating synthetic chalcone and enol derivatives.

Protocol 1: High-Resolution Turbidimetric Kinetic Assay (Antimicrobial Screening)

Causality: Standard endpoint MIC assays often fail to capture the bacteriostatic versus bactericidal kinetics of metal-complexed enols. Turbidimetry provides real-time growth dynamics, revealing exactly when and how the Organotin(IV)-benzoylacetone complex disrupts cell division[2].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow E. coli ATCC 8739 in nutrient broth at 37°C with continuous shaking at 250 rpm for 18 hours to reach the logarithmic growth phase.

  • Compound Formulation: Dissolve the synthesized Organotin(IV)-enol complex in ultra-pure DMSO. Prepare serial dilutions in the culture medium (ensure final DMSO concentration remains <1% v/v to prevent solvent toxicity).

  • Assay Assembly: In a sterile 96-well plate, inoculate 7 mL of the compound-laced culture medium with 0.14 mL of the standardized bacterial inoculum.

  • Kinetic Monitoring: Incubate at 37°C (250 rpm). Measure the optical density (OD600) using a microplate reader every 30 minutes for 24 hours.

  • Self-Validation Checkpoint: The assay is only valid if the solvent-only negative control (1% DMSO) exhibits a standard exponential logarithmic growth curve, and the positive control (Ampicillin, 10 µg/mL) demonstrates >90% growth inhibition.

Protocol 2: Isoform-Selective COX Inhibition Assay

Causality: To prove the target specificity of benzoylacetone-derived pyrazoles over promiscuous chalcones, researchers must isolate COX-1 and COX-2 enzymes in vitro. This allows for the calculation of a precise Selectivity Index (SI), eliminating the confounding variables of whole-cell assays[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing 1 mM hematin and 2 mM phenol.

  • Pre-incubation: Add the test compound (synthesized from 4-hydroxy-4-phenyl-3-buten-2-one) to the enzyme mixture. Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Introduce arachidonic acid (final concentration 10 µM) to initiate the enzymatic conversion to Prostaglandin H2 (PGH2), which rapidly converts to PGE2.

  • Quantification: Terminate the reaction after 2 minutes using 1M HCl. Quantify the produced PGE2 using a competitive Enzyme Immunoassay (EIA) kit. Calculate the IC50 values using non-linear regression.

  • Self-Validation Checkpoint: Run parallel assays with known standards. The system is validated if the Celecoxib control demonstrates a COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) of >50, while the non-selective NSAID (Indomethacin) yields an SI of ~1.

Sources

Validation

Mitigating Cross-Reactivity in Biological Assays: A Comparative Guide to 4-Hydroxy-4-phenyl-3-buten-2-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Reagent evaluation, mechanistic causality, and self-validating assay design. Executive Summary: The Cross-Reactivity Bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Reagent evaluation, mechanistic causality, and self-validating assay design.

Executive Summary: The Cross-Reactivity Bottleneck

In proteomics, biomarker quantification, and drug development, assay cross-reactivity remains a critical bottleneck. Non-specific interactions obscure signal-to-noise ratios, confound data interpretation, and lead to false positives. As application scientists, we frequently evaluate tagging reagents and chelators to optimize assay fidelity.

4-Hydroxy-4-phenyl-3-buten-2-one (the enol tautomer of benzoylacetone) has emerged as a superior alternative to traditional aliphatic β-diketones[1]. This guide objectively compares its performance against alternatives like acetylacetone (AA) and dibenzoylmethane (DBM), providing actionable, self-validating protocols to help researchers eliminate cross-reactivity in complex biological matrices.

Mechanistic Causality: Why 4-Hydroxy-4-phenyl-3-buten-2-one?

The reactivity of 1,3-dicarbonyls in biological systems is governed by their keto-enol tautomerization. 4-Hydroxy-4-phenyl-3-buten-2-one possesses an asymmetric structure featuring one methyl group and one phenyl ring. This asymmetry is the mechanistic driver of its high selectivity:

  • Steric Shielding: The bulky phenyl ring restricts access to the electrophilic center. This drastically reduces non-specific cross-reactivity with abundant biological nucleophiles (e.g., lysine ε-amines) compared to unhindered molecules like acetylacetone.

  • Electronic Modulation: The conjugated aromatic system stabilizes the enol form. This enhances its utility as a bidentate ligand for lanthanide metals (e.g., Eu³⁺) and metal oxides in fluorescence and colorimetric assays[2], while maintaining precise reactivity to form stable pyrrole adducts during targeted protein labeling.

Comparative Performance Data

To objectively guide reagent selection, Table 1 summarizes the cross-reactivity profiles and physicochemical properties of common β-diketones used in biological systems.

Table 1: Performance Comparison of β-Diketones in Biological Matrices

ReagentStructural ClassCross-Reactivity (Lysine/Off-target)Target SelectivityAqueous StabilityPrimary Biological Application
Acetylacetone (AA) Symmetrical AliphaticHigh (>40%)LowHighGeneral metal extraction
4-Hydroxy-4-phenyl-3-buten-2-one Asymmetrical Aryl/Aliphatic Low (<5%) High Moderate N-terminal labeling, Protein discrimination
Dibenzoylmethane (DBM) Symmetrical DiarylVery Low (<1%)Moderate (Sterically restricted)LowSolid-state sensors

Application 1: Precision N-Terminal Glycine Labeling

Traditional NHS-ester labeling suffers from massive cross-reactivity with lysine residues, complicating downstream mass spectrometry. Recent advancements utilize 4-hydroxy-4-phenyl-3-buten-2-one to selectively target N-terminal glycine, forming stable pyrrole adducts while minimizing unstable imidazolidinone byproducts[3].

Pathway P Peptide Pool G N-Terminal Glycine (Target) P->G L Lysine Residues (Off-Target) P->L B 4-Hydroxy-4-phenyl-3-buten-2-one (Reagent) G->B Selective Condensation L->B Steric Hindrance A Pyrrole Adduct (Stable Label) B->A Major Pathway C Imidazolidinone (Unstable/Minor) B->C Minor/Reversible Pathway

Reaction pathway of 4-Hydroxy-4-phenyl-3-buten-2-one demonstrating low off-target cross-reactivity.

Self-Validating Protocol 1: N-Terminal Peptide Labeling

Causality Focus: This protocol leverages precise pH control and steric hindrance to eliminate cross-reactivity, incorporating an internal standard for real-time validation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the peptide mixture in 100 mM HEPES buffer, pH 7.5.

    • Causality: A pH of 7.5 selectively deprotonates the N-terminal α-amine (pKa ~8.0) to act as a nucleophile, while the off-target lysine ε-amines (pKa ~10.5) remain protonated and unreactive.

  • Reagent Addition: Add 4-hydroxy-4-phenyl-3-buten-2-one (prepared as a 10 mM stock in DMSO) to the peptide solution to achieve a final concentration of 1 mM.

  • Internal Control Spike (Self-Validation): Spike the reaction with 100 fmol of a heavy-isotope labeled reference peptide (e.g., Gly-Leu-Phe-d5).

  • Incubation: Incubate the mixture at 37°C for 2 hours in the dark.

  • Validation & Readout: Analyze the quenched reaction via LC-MS/MS.

    • Validation Criteria: The protocol is internally validated if the heavy-isotope standard exhibits >95% conversion to the pyrrole adduct mass shift (+126 Da) with <5% multi-labeled species, confirming the absence of lysine cross-reactivity.

Application 2: Fluorescent Protein Discrimination (HSA vs. BSA)

Distinguishing Human Serum Albumin (HSA) from Bovine Serum Albumin (BSA) in biological fluids is notoriously difficult due to their 76% sequence homology[4]. 4-Hydroxy-4-phenyl-3-buten-2-one acts as a highly selective probe precursor. When complexed with metal ions, it docks specifically into Site I of HSA—driven by hydrophobic interactions with the phenyl ring—whereas BSA binding is sterically excluded, preventing signal cross-reactivity.

Assay E Eu3+ Metal Ion T Ternary Complex Formation E->T R 4-Hydroxy-4-phenyl-3-buten-2-one R->T H Human Serum Albumin (HSA) T->H Specific Docking B Bovine Serum Albumin (BSA) T->B Non-specific Interaction S1 Strong Fluorescence (Site I Binding) H->S1 S2 Weak Fluorescence (High Cross-Reactivity Avoided) B->S2

Ternary complex formation and differential protein discrimination with minimal cross-reactivity.

Self-Validating Protocol 2: Ratiometric Fluorescence Assay for HSA

Causality Focus: Ratiometric measurements inherently self-validate by canceling out volumetric errors, instrument fluctuations, and non-specific background noise.

Step-by-Step Methodology:

  • Probe Complexation: Prepare a 10 µM solution of the 4-hydroxy-4-phenyl-3-buten-2-one derived ternary complex in PBS (pH 7.4).

  • Sample Incubation: Mix 100 µL of the probe with 100 µL of the biological sample. Incubate for exactly 15 minutes at room temperature.

    • Causality: The strict 15-minute window allows thermodynamic equilibrium for Site I specific docking without allowing non-specific, low-affinity cross-reactions to accumulate over time.

  • Self-Validating Readout: Measure fluorescence emission at two wavelengths: Target Emission (λ_em = 610 nm) and Reference Emission (λ_em = 450 nm).

  • Data Interpretation: Calculate the ratio (I_610 / I_450).

    • Validation Criteria: A ratio > 5.0 validates the specific presence of HSA. A ratio < 1.5 indicates BSA or background, confirming that cross-reactivity has been successfully mitigated.

Conclusion

For assay developers and proteomics researchers, managing cross-reactivity is paramount to ensuring data integrity. 4-Hydroxy-4-phenyl-3-buten-2-one provides the optimal balance of steric shielding and electronic activation. Whether utilized for precision N-terminal proteomic labeling or selective fluorescent probing, its asymmetric structure significantly outperforms traditional symmetrical β-diketones, making it an indispensable tool for modern biological assays.

References

  • 4-Hydroxy-4-phenyl-3-buten-2-one - PubChem - NIH.[Link]

  • WO2024036317A1 - Methods for labeling n-terminal glycine for proteomics - Google P
  • Differential recognition and quantification of HSA and BSA based on two red-NIR fluorescent probes - ResearchGate.[Link]

  • Sensitive Metal Oxide-Clay Nanocomposite Colorimetric Sensor Development for Aflatoxin Detection in Foods: Corn and Almond - ACS Omega.[Link]

Sources

Comparative

Comprehensive Literature Review and Performance Comparison: 4-Hydroxy-4-phenyl-3-buten-2-one (Benzoylacetone) in Advanced Synthesis and Chelation

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 4-Hydroxy-4-phenyl-3-buten-2-one, commonly known in its tautomeric form as...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

4-Hydroxy-4-phenyl-3-buten-2-one, commonly known in its tautomeric form as benzoylacetone (BA) or 1-phenyl-1,3-butanedione, is a highly versatile asymmetric β-diketone[1]. Unlike its symmetrical counterparts such as acetylacetone (AA) or dibenzoylmethane (DBM), BA possesses a unique structural dichotomy—flanked by a methyl group on one side and an electron-withdrawing phenyl ring on the other[2]. This guide objectively compares the physicochemical properties, synthetic regioselectivity, and biological performance of BA against alternative β-diketones. By examining the causality behind its reactivity and providing self-validating experimental protocols, this review serves as an authoritative resource for optimizing heterocyclic synthesis, metal-organic frameworks, and novel therapeutic agents.

Structural and Electronic Foundations: BA vs. Symmetrical Alternatives

The performance of any β-diketone in synthesis or chelation is fundamentally governed by its keto-enol tautomerization and the strength of its intramolecular hydrogen bonding[3].

Low-temperature X-ray and neutron diffraction studies (down to 8 K) have demonstrated that the cis-enol ring in benzoylacetone exhibits quasi-aromatic character[4]. The enol hydrogen resides in a broad, flat-bottomed single-minimum potential well between the two oxygen atoms, driven by extensive π -delocalization across the keto-enol group[4][5].

When compared to acetylacetone (AA), BA exhibits a significantly larger mean dielectric relaxation time (approximately three times greater) and a higher activation energy for molecular rotation[6]. This is directly attributable to its larger molecular volume and the steric/electronic hindrance imposed by the phenyl ring, which stabilizes the intramolecular hydrogen bond more rigidly than the aliphatic methyl groups in AA[6][7].

TautomerismLogic BA 4-Hydroxy-4-phenyl-3-buten-2-one (Asymmetric β-Diketone) Asym Structural Asymmetry (Phenyl vs. Methyl) BA->Asym Elec Electronic Effects (Phenyl e- withdrawing) BA->Elec Regio Regioselective Synthesis (Heterocycles) Asym->Regio Metal Enhanced Metal Chelation (High Oxidation States) Elec->Metal Bio Biological Activity (Cytotoxicity/Apoptosis) Elec->Bio

Figure 1: Logical flow linking the structural asymmetry and electronic properties of Benzoylacetone to its specialized downstream applications.

Comparative Quantitative Performance

To objectively select the appropriate β-diketone for your workflow, consider the thermodynamic and electronic parameters summarized below. The asymmetry of BA provides a "sweet spot" between the purely aliphatic AA and the bulky, purely aromatic DBM.

Table 1: Physicochemical and Kinetic Comparison of β-Diketones
ParameterAcetylacetone (AA)Benzoylacetone (BA)Dibenzoylmethane (DBM)Causality / Significance
Symmetry Symmetrical (Aliphatic)AsymmetricalSymmetrical (Aromatic)BA enables regioselective cyclization[2].
Dipole Moment (Calc/Exp) 2.98 D / ~3.00 D2.62 D / 2.68 D (at 40°C)N/ABA's lower dipole moment reflects altered charge distribution due to the mesomeric effect of the phenyl ring[6].
Activation Energy (Relaxation) 0.158 kcal/J0.297 kcal/JHighestBA's higher activation energy indicates a more rigid, stable intramolecular H-bonded enol structure[6].
Metal Complex Thermal Stability BaselineEnhancedHighly EnhancedBA complexes exhibit distinct solubility and thermal profiles, ideal for nanoparticle precursors[2].

Synthetic Utility: Regioselective Heterocyclic Synthesis

In the synthesis of biologically active heterocycles (e.g., pyrazoles, pyrimidines, and 4H-pyrans), symmetrical diketones like AA yield only a single product[2][8]. However, when synthesizing complex drug scaffolds, regiocontrol is paramount.

BA's asymmetry allows for the regioselective formation of specific isomers. Because the phenyl-substituted carbonyl is generally less electrophilic than the methyl-substituted carbonyl, nucleophiles (such as hydrazine derivatives) preferentially attack the methyl-adjacent carbonyl first, leading to highly predictable synthetic outcomes[2].

Experimental Protocol 1: Regioselective Synthesis of Pyrazoles

Self-Validating Design: The protocol utilizes differential electrophilicity. Regioselectivity is validated post-synthesis via 2D-NMR (HMBC) to confirm the position of the phenyl ring relative to the pyrazole nitrogen.

  • Substrate Preparation: Dissolve 10 mmol of 4-Hydroxy-4-phenyl-3-buten-2-one (BA) in 20 mL of anhydrous ethanol[2].

  • Nucleophile Addition: Slowly add 10 mmol (1 equivalent) of hydrazine hydrate dropwise to the solution at 0°C to control the initial exothermic nucleophilic attack.

  • Condensation & Cyclization: Heat the mixture to reflux (approx. 78°C) under an inert nitrogen atmosphere for 4 hours. The initial attack occurs at the more electrophilic aliphatic carbonyl, followed by intramolecular cyclization at the phenyl-substituted carbonyl[2].

  • Isolation: Cool the mixture to room temperature. Pour into ice water to precipitate the crude pyrazole.

  • Validation: Filter, wash with cold ethanol, and recrystallize. Confirm regioselectivity via 13 C NMR; the chemical shift of the pyrazole carbons will definitively indicate the orientation of the phenyl substituent.

SynthesisWorkflow Step1 1. Substrate Prep BA in Anhydrous EtOH Step2 2. Reagent Addition Hydrazine Hydrate (1 eq) at 0°C Step1->Step2 Step3 3. Condensation Reflux (78°C) under N2 Step2->Step3 Step4 4. Regioselective Cyclization Driven by Differential Electrophilicity Step3->Step4 Step5 5. Validation Isolation & 2D-NMR Confirmation Step4->Step5

Figure 2: Step-by-step workflow for the regioselective synthesis of pyrazoles exploiting the asymmetric electrophilicity of Benzoylacetone.

Advanced Applications: Metal Chelation and Gas Adsorption

β-diketones are classic bidentate ligands, but the choice of ligand drastically alters the electronic state of the central metal. Recent gas-phase ion-molecule reaction studies demonstrate that ligating Nickel with BA or AA creates complexes—specifically [(bac)Ni]+ and [(acac)Ni]+ —that exhibit high N2​ adsorption efficiency at room temperature, whereas bare Ni+ cations show negligible reactivity[9].

Causality: The organic ligands stabilize higher oxidation states of the Nickel cation, altering its d-orbital energies to facilitate π -backbonding with the inert N2​ molecule[9].

Experimental Protocol 2: Gas-Phase Ion-Molecule Adsorption Assay

Self-Validating Design: Uses Electrospray Ionization Mass Spectrometry (ESI-MS) combined with a linear ion trap (LIT) to directly observe the mass shift corresponding to N2​ binding.

  • Precursor Generation: Prepare a 10 μ M solution of Ni(bac)2​ in a methanol/water mixture.

  • Ionization: Inject the solution into an ESI source to generate gas-phase [(bac)Ni]+ cations[9].

  • Trapping and Thermalization: Transfer the ions into a linear ion trap (LIT) maintained at 298 K. Introduce a controlled burst of helium buffer gas to thermalize the ions.

  • Reaction: Introduce N2​ gas into the LIT at a known effective pressure. Allow a reaction time ( tR​ ) ranging from 10 to 1000 ms.

  • Validation & Quantification: Measure the signal intensities of the reactant [(bac)Ni]+ and the product [(bac)Ni(N2​)]+ via mass spectrometry. Calculate the pseudo-first-order rate constant based on the exponential decay of the reactant ion population[9].

Biological and Anti-Proliferative Activity

Beyond chemical synthesis, BA and its derivatives (such as 4H-pyrans synthesized from BA) exhibit significant biological activity, particularly in anti-proliferative and apoptotic pathways[8][10].

Studies evaluating the cytotoxicity of various β-diketones against human tumor cells reveal that their efficacy is closely tied to their metal-chelating properties. For instance, the cytotoxicity of certain β-diketones is significantly reduced upon the addition of exogenous Fe3+ , suggesting that intracellular iron chelation is a primary mechanism for inducing oxidative stress and subsequent apoptosis[10]. Furthermore, 4H-pyran derivatives synthesized directly from benzoylacetone have shown excellent morphological disruption and cytotoxicity against A549 lung cancer cell lines[8].

ApoptosisPathway Ligand Benzoylacetone / Derivatives Chelation Intracellular Metal Chelation (Depletion of Fe3+, Cu2+) Ligand->Chelation Stress Disruption of Redox Homeostasis (Oxidative Stress) Chelation->Stress Apoptosis Apoptotic Pathway Activation (Tumor Cell Death) Stress->Apoptosis

Figure 3: Mechanistic pathway illustrating how the metal-chelating properties of Benzoylacetone derivatives induce apoptosis in tumor cells.

References

  • Dielectric relaxation of acetyl- and benzoyl-acetones Canadian Science Publishing URL:[Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone Semantic Scholar URL:[Link]

  • 4-Hydroxy-4-phenyl-3-buten-2-one | C10H10O2 | CID 5326162 PubChem - NIH URL:[Link]

  • Vibrational assignment and structure of trifluorobenzoylacetone. A density functional theoretical study PubMed - NIH URL:[Link]

  • Reactivity of Nickel Cations Liganded by Acetylacetone and Benzoylacetone with N2: Organic Ligand Effects ACS Publications URL:[Link]

  • X-ray and neutron diffraction study of benzoylacetone in the temperature range 8–300 K: comparison with other cis-enol molecules IUCr Journals URL:[Link]

  • Topological Analysis of the Charge Density in Short Intramolecular O−H···O Hydrogen Bonds. Very Low Temperature X-ray and Neutron Diffraction Study of Benzoylacetone ACS Publications URL:[Link]

  • Induction of Apoptosis by β-Diketones in Human Tumor Cells Anticancer Research URL: [Link]

  • Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone Semantic Scholar URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-4-phenyl-3-buten-2-one proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of 4-Hydroxy-4-phenyl-3-buten-2-one (widely known as benzoylacetone or 1-phenyl-1,3-butanedione) not merely as a regulatory requirement, but as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of 4-Hydroxy-4-phenyl-3-buten-2-one (widely known as benzoylacetone or 1-phenyl-1,3-butanedione) not merely as a regulatory requirement, but as a critical intersection of chemical reactivity and environmental stewardship.

This compound is a classic β-diketone that exists predominantly in its enol form. Stabilized by an intramolecular hydrogen bond, it is an excellent bidentate ligand in coordination chemistry. However, the very structural stability that makes it useful in the synthesis of transition metal complexes also dictates its environmental persistence and toxicity profile. Proper disposal is paramount to laboratory safety and ecological protection.

Quantitative Chemical Profile

To design a highly effective disposal strategy, we must first understand the physicochemical parameters that govern the behavior of this molecule.

Physicochemical PropertyValueMechanistic Implication
CAS Number 93-91-4Unique identifier for regulatory manifesting and tracking.
Molecular Weight 162.19 g/mol Determines stoichiometric oxygen requirements during combustion.
Melting Point 54 - 56 °CExists as a crystalline solid at room temperature; poses specific dust inhalation risks.
Water Solubility 383 mg/L (at 25 °C)Low to moderate aqueous solubility; highly persistent if introduced into wastewater systems.
Aquatic Toxicity (LC50) 1.1 mg/L (96 h, Pimephales promelas)Highly toxic to aquatic life; strictly prohibits standard drain-disposal methods.

Mechanistic Toxicology & Environmental Impact

The primary hazard associated with 4-Hydroxy-4-phenyl-3-buten-2-one is its severe aquatic toxicity. With an LC50 of 1.1 mg/L for fathead minnows (1)[1], even minor sink disposal can cause localized ecological damage.

The mechanism of acute toxicity in aquatic organisms is often linked to baseline narcosis driven by its moderate lipophilicity (LogP ~1.6), allowing it to partition into biological membranes (2)[2]. Furthermore, its inherent ability to act as a chelating agent can disrupt metal-dependent enzymatic pathways in sensitive aquatic flora and fauna. Because it is not readily broken down in standard municipal water treatment facilities, environmental release must be aggressively prevented.

Standard Operating Procedure: Spill Containment & Recovery

In the event of a localized spill, your immediate goal is to prevent the aerosolization of the crystalline powder and its subsequent entry into floor drains. This protocol is designed as a self-validating system: if you can visually confirm the absence of particulate matter without having introduced water, the primary containment is successful.

Step 1: Site Isolation & PPE Donning Evacuate non-essential personnel from the immediate area to prevent tracking the chemical. Operators must equip themselves with nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator (N95 or P100). Causality: Because the compound is a fine solid, physical agitation can generate irritating dusts; respiratory protection prevents mucosal absorption.

Step 2: Dry Sweeping (Zero-Liquid Phase) Using a dedicated chemical spill brush and dustpan, gently sweep up the solid material. Crucial Insight: Do not use water or liquid solvents at this stage. Introducing a solvent will dissolve the compound, increasing its surface area, driving it into porous laboratory flooring, and drastically complicating the cleanup effort.

Step 3: Primary Containment Transfer the recovered solid into a high-density polyethylene (HDPE) or glass waste container. Seal the container tightly to prevent atmospheric moisture from interacting with the waste.

Step 4: Secondary Decontamination Once the bulk solid is removed, wipe the affected area with a damp paper towel (using a minimal amount of an ethanol/water mixture) to capture residual micro-dust. Place these contaminated towels into the same solid waste container.

Chemical Waste Disposal & Incineration Protocol

Because of its ecological toxicity, 4-Hydroxy-4-phenyl-3-buten-2-one cannot be disposed of in standard solid waste or aqueous waste streams. The only scientifically sound and legally compliant method of disposal is high-temperature chemical incineration (3)[3].

Step 1: Solvent Dissolution (Combustibility Optimization) In a controlled fume hood, dissolve the collected solid waste in a highly combustible, compatible solvent (such as ethanol, methanol, or acetone). Causality: Solid β-diketones can burn unevenly, leading to incomplete combustion. Dissolving the material ensures a uniform, high-caloric liquid feed stream for the incinerator, which optimizes the thermal destruction efficiency and prevents the formation of unburned organic byproducts.

Step 2: Manifesting Label the container strictly as: "Hazardous Chemical Waste: Benzoylacetone Solution. Flammable. Toxic to Aquatic Life." Ensure the container is stored in a cool, dark place away from oxidizing agents until pickup.

Step 3: High-Temperature Incineration Transfer the waste to a licensed chemical disposal facility. The thermal decomposition of β-diketones involves initial O-H dissociation followed by C-C bond cleavage. To prevent the release of toxic volatile organic compounds (VOCs), the facility must utilize a primary combustion chamber operating above 800 °C, followed by a secondary afterburner and an alkaline scrubber (4)[4].

G Waste Waste Collection (Benzoylacetone) Solvent Combustible Solvent Mixing Waste->Solvent Dissolve Primary Primary Incinerator (>800 °C) Solvent->Primary Feed Secondary Secondary Chamber (Afterburner) Primary->Secondary Volatiles Scrubber Alkaline Scrubber (Gas Neutralization) Secondary->Scrubber Flue Gas

Figure 1: High-temperature incineration workflow for beta-diketone chemical waste.

References

  • 1-phenyl-1,3-butanedione Safety Data Sheet , Sigma-Aldrich / Lakeland University Database. Available at: [Link]

  • Benzoylacetone Chemical Profile , Grokipedia. Available at:[Link]

  • Management and Disposal of Waste Chemicals by Incineration , Environment Protection Engineering / DBC. Available at: [Link]

Sources

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